Product packaging for Z-Glu-OBzl(Cat. No.:CAS No. 3705-42-8)

Z-Glu-OBzl

Cat. No.: B554399
CAS No.: 3705-42-8
M. Wt: 371.4 g/mol
InChI Key: VWHKODOUMSMUAF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A new glutamate analogue as potential neuroprotective agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO6 B554399 Z-Glu-OBzl CAS No. 3705-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426371
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-42-8
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-Glu-OBzl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Z-Glu-OBzl, a pivotal derivative of glutamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, relevant experimental protocols, and its role in synthetic chemistry.

Core Chemical Properties

This compound, systematically known as N-(Benzyloxycarbonyl)-L-glutamic acid α-benzyl ester, is a widely utilized building block in peptide synthesis.[1][2] Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl (OBzl) ester on the alpha-carboxyl group, allow for controlled and specific peptide bond formation.[1] The quantitative chemical and physical properties of Z-L-Glu-OBzl and its D-enantiomer are summarized below for comparative analysis.

PropertyZ-L-Glu-OBzlZ-D-Glu-OBzl
CAS Number 3705-42-8[2]65706-99-2[3]
Molecular Formula C₂₀H₂₁NO₆[4]C₂₀H₂₁NO₆[3]
Molecular Weight 371.38 g/mol [4]371.4 g/mol [3][5]
Appearance White Powder[6]White solid[5]
Purity ≥97%[2], >98.0% (HPLC)[6]≥99% (HPLC)[5]
IUPAC Name (2S)-5-(benzyloxy)-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid(2R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[3]
Synonyms Z-L-Glu-OBzl, Z-L-Glutamic acid alpha-benzyl ester[2]Z-D-Glu-OBzl, Cbz-D-Glu-Obzl[3]
Optical Rotation Not specified in results[a]²⁰D = 7 - 11 ° (C=2.5 in Ethanol)[5]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Soluble in DMFData not available
Storage Conditions Store at 0 - 8 °C[5]Store at -20°C for 1 month or -80°C for 6 months[7]

Chemical Structure

The molecular structure of this compound is characterized by a glutamic acid core with two key protecting groups. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is esterified with a benzyl (Bzl) group. The γ-carboxyl group remains as a free carboxylic acid, allowing for further chemical modification or peptide coupling at this site.

Caption: 2D structure of Z-L-Glu-OBzl.

Experimental Protocols & Applications

Synthesis and Purification

A common synthetic route to produce this compound involves the reaction of glutamic acid (Glu) with N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) to yield Z-Glu.[8] This intermediate is then reacted with acetic anhydride to form the corresponding anhydride.[8] The subsequent reaction of the Z-Glu anhydride with benzyl alcohol in the presence of a base like dicyclohexylamine (DCHA) yields the DCHA salt of this compound.[8] The final product, this compound, is obtained after the removal of DCHA.[8]

Purification is typically achieved through crystallization. The purity of the final compound is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]

Structural Characterization

The identity and structure of this compound are confirmed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl groups of the ester and carbamate, and the N-H bond.

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Key Applications in Research and Development

This compound is a crucial reagent in the field of peptide chemistry and drug discovery.

  • Peptide Synthesis : It serves as a protected amino acid building block, enabling the stepwise synthesis of complex peptides.[1][] The Z and benzyl protecting groups can be selectively removed under specific conditions, allowing for precise control over the peptide sequence assembly.[]

  • Drug Development : As a derivative of glutamic acid, a key neurotransmitter, this compound and related compounds are valuable in the development of therapeutics for neurological disorders.[5][10] Its derivatives are also explored in cancer research as components of peptide-based inhibitors or modulators for specific cancer pathways.[]

  • Bioconjugation : The compound is utilized in bioconjugation studies to link peptides with other molecules, such as imaging agents or drugs, to enhance their targeting and efficacy.[5][]

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic building block and not directly involved in signaling pathways, its derivatives are designed to interact with biological targets. For instance, peptide drugs synthesized using this compound may target glutamate receptors, which are central to neurotransmission. The general workflow from this chemical entity to a potential therapeutic application is illustrated below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_development Drug Development cluster_application Therapeutic Application start This compound synthesis Peptide Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (MS, NMR) purification->characterization screening Biological Screening characterization->screening optimization Lead Optimization screening->optimization preclinical Preclinical Studies optimization->preclinical target Target Interaction (e.g., Glutamate Receptors) preclinical->target

Caption: Workflow from this compound to potential therapeutic application.

References

Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a crucial intermediate in peptide synthesis and drug development. This document details established chemical synthesis protocols, purification methods, and relevant quantitative data to support researchers in the efficient production of high-purity this compound.

Introduction

This compound is a protected amino acid derivative where the amino group of L-glutamic acid is protected by a benzyloxycarbonyl (Z) group, and the α-carboxylic acid is esterified with a benzyl (Bzl) group. This selective protection strategy is fundamental in peptide chemistry, allowing for the stepwise formation of peptide bonds at the free γ-carboxylic acid while preventing unwanted side reactions at the α-amino and α-carboxyl functionalities. The choice of the Z and Bzl protecting groups is advantageous as they can be selectively removed under different conditions, offering versatility in complex peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from L-glutamic acid. The first step involves the protection of the amino group to yield N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). The second step is the selective esterification of the α-carboxylic acid to produce the final product, this compound.

Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

The synthesis of the intermediate, Z-Glu-OH, is a well-established procedure involving the Schotten-Baumann reaction of L-glutamic acid with benzyl chloroformate under alkaline conditions.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Z-Glu-OH is outlined below, based on established patent literature.

  • Dissolution of L-glutamic acid: In a reaction vessel, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5°C.

  • Addition of benzyl chloroformate: Slowly add benzyl chloroformate to the reaction mixture. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. The temperature should be maintained between -8°C and 8°C. The addition is typically carried out over several hours.

  • Acidification and Extraction: After the reaction is complete, acidify the solution to a pH of 4-5. This is followed by extraction with an organic solvent to remove impurities.

  • Precipitation and Recrystallization: Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude Z-Glu-OH. The crude product is then collected by filtration and purified by recrystallization from water to yield pure Z-Glu-OH.

Quantitative Data for Z-Glu-OH Synthesis:

ParameterValueReference
Starting MaterialL-Glutamic AcidPatent CN1318396C
ReagentBenzyl ChloroformatePatent CN1318396C
BaseSodium HydroxidePatent CN1318396C
Yield88.2%Patent CN1318396C
Purity (HPLC)99.3%Patent CN1318396C
Step 2: Synthesis of this compound from Z-Glu-OH

Two primary chemical methods for the selective α-benzylation of Z-Glu-OH are presented here: direct esterification using benzyl chloroformate and a method involving a coupling agent like dicyclohexylcarbodiimide (DCC).

This method, adapted from a reliable chemical journal, provides a high-yield synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate to the solution in portions over a period of 30 minutes while maintaining the pH around 8 by the addition of 10% aqueous potassium carbonate.

  • Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous phase to Congo red with 6 M HCl. The oily precipitate will solidify upon standing.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from ethanol/water or carbon tetrachloride to obtain pure this compound.

Quantitative Data for Method A:

ParameterValueReference
Starting MaterialZ-Glu-OHThieme Connect
ReagentBenzyl ChloroformateThieme Connect
BasePotassium CarbonateThieme Connect
Yield70-83%Thieme Connect
Melting Point95-96°CThieme Connect
Optical Rotation [α]D20-0.4 (c 1.7, AcOH)Thieme Connect

This method utilizes a common coupling agent for ester formation. While a detailed protocol for the L-isomer is not explicitly available, a general procedure is as follows.

Experimental Protocol:

  • Reaction Setup: Dissolve Z-Glu-OH and benzyl alcohol in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • DCC Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute acid, aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Purification of this compound

The final purity of this compound is critical for its application in peptide synthesis. The most common method for purification is recrystallization.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/petroleum ether.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity and Characterization Data:

ParameterValueReference
Purity (HPLC)≥98% - ≥99.5%Chemical Supplier Data
Melting Point95-105°CChemical Supplier Data
Optical Rotation [α]D20-23 ± 2° (c=1 in MeOH)Chem-Impex

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_of_Z_Glu_OH L_Glu L-Glutamic Acid dissolution Dissolution L_Glu->dissolution NaOH_sol aq. NaOH (0-5°C) NaOH_sol->dissolution reaction_mixture Reaction Mixture dissolution->reaction_mixture reaction Schotten-Baumann Reaction reaction_mixture->reaction Z_Cl Benzyl Chloroformate Z_Cl->reaction pH_control aq. NaOH (pH 8-10, -8 to 8°C) pH_control->reaction acidification1 Acidification (pH 4-5) reaction->acidification1 extraction Extraction with Organic Solvent acidification1->extraction impurities Impurities in Organic Phase extraction->impurities remove acidification2 Strong Acidification extraction->acidification2 precipitation Precipitation acidification2->precipitation filtration Filtration precipitation->filtration crude_Z_Glu_OH Crude Z-Glu-OH filtration->crude_Z_Glu_OH recrystallization Recrystallization (Water) crude_Z_Glu_OH->recrystallization pure_Z_Glu_OH Pure Z-Glu-OH recrystallization->pure_Z_Glu_OH

Caption: Synthesis workflow for Z-Glu-OH.

Synthesis_of_Z_Glu_OBzl cluster_method_A Method A: Direct Esterification cluster_method_B Method B: DCC Coupling Z_Glu_OH_A Z-Glu-OH dissolution_A Dissolution Z_Glu_OH_A->dissolution_A K2CO3_sol aq. K2CO3 K2CO3_sol->dissolution_A reaction_A Esterification dissolution_A->reaction_A workup_A Work-up (Extraction, Acidification) reaction_A->workup_A Z_Cl_A Benzyl Chloroformate Z_Cl_A->reaction_A pH_control_A aq. K2CO3 (pH ~8) pH_control_A->reaction_A crude_product_A Crude this compound workup_A->crude_product_A purification_A Recrystallization crude_product_A->purification_A pure_product_A Pure this compound purification_A->pure_product_A Z_Glu_OH_B Z-Glu-OH mixing Mixing Z_Glu_OH_B->mixing BnOH Benzyl Alcohol BnOH->mixing solvent DCM or DMF solvent->mixing reaction_B Coupling Reaction mixing->reaction_B workup_B Work-up (Filtration, Washes) reaction_B->workup_B DCC DCC DCC->reaction_B crude_product_B Crude this compound workup_B->crude_product_B purification_B Purification crude_product_B->purification_B pure_product_B Pure this compound purification_B->pure_product_B

The Genesis of a Peptidergic Workhorse: An In-depth Guide to the Early Discovery and Development of Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and early development of N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a pivotal molecule that emerged from the groundbreaking advancements in peptide chemistry. We will explore the historical context of its development, plausible early synthetic protocols, and its fundamental role as a protected amino acid derivative in the nascent field of peptide synthesis.

Introduction: The Dawn of a New Era in Peptide Synthesis

The early 20th century marked a revolutionary period in the field of biochemistry, with a burgeoning interest in the structure and function of proteins and peptides. However, the synthesis of peptides with a defined sequence of amino acids presented a formidable challenge. The breakthrough came with the work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Z or Cbz) group as a means of reversibly protecting the α-amino group of amino acids. This innovation, coupled with the use of benzyl esters (OBzl) for C-terminal protection, laid the groundwork for modern solution-phase peptide synthesis and paved the way for the creation of complex peptide molecules. It is within this pioneering context that this compound was developed as a key building block for incorporating glutamic acid into growing peptide chains.

The Strategic Imperative: Why this compound?

The synthesis of peptides requires a strategic approach to selectively form amide bonds between specific amino acids while preventing unwanted side reactions. This is achieved through the use of protecting groups. This compound is a classic example of a doubly protected amino acid, designed to address the challenges of incorporating the trifunctional amino acid, glutamic acid.

The core logic behind the design of this compound is as follows:

  • N-α-Protection (Z-group): The benzyloxycarbonyl group shields the α-amino group of glutamic acid, preventing it from acting as a nucleophile and forming unwanted peptide bonds. This group is stable under the conditions of peptide coupling but can be readily removed by catalytic hydrogenation.

  • α-Carboxyl Protection (OBzl-group): The benzyl ester protects the α-carboxyl group, allowing for the selective activation of the γ-carboxyl group for peptide bond formation if desired, or for the controlled coupling of the α-carboxyl group after deprotection of the Z-group in a subsequent step. The benzyl ester can also be removed by catalytic hydrogenation in the final deprotection step.

This dual-protection strategy allows for the glutamic acid residue to be introduced into a peptide chain in a controlled and predictable manner.

G cluster_glutamic_acid Glutamic Acid cluster_protection Protection Strategy cluster_peptide_synthesis Peptide Synthesis Glutamic_Acid Glutamic Acid (H-Glu-OH) Z_Glu_OH Z-Glu-OH Glutamic_Acid->Z_Glu_OH  N-α-Protection Z_Cl Benzyl Chloroformate (Z-Cl) BnOH Benzyl Alcohol (BnOH) Z_Glu_OBzl This compound Z_Glu_OH->Z_Glu_OBzl  α-Carboxyl Protection Peptide_Chain Growing Peptide Chain Z_Glu_OBzl->Peptide_Chain  Coupling Final_Peptide Final Peptide Peptide_Chain->Final_Peptide  Deprotection (e.g., H₂/Pd)

Logical workflow for the use of this compound in peptide synthesis.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester
Synonyms This compound, Cbthis compound
Molecular Formula C₂₀H₂₁NO₆
Molecular Weight 371.39 g/mol
Appearance White to off-white crystalline powder
CAS Number 3705-42-8

Early Synthesis of this compound: A Plausible Experimental Protocol

Step 1: N-α-Benzyloxycarbonylation of L-Glutamic Acid

The first step involves the protection of the α-amino group of L-glutamic acid using benzyl chloroformate under Schotten-Baumann conditions.

Reaction:

L-Glutamic Acid + Benzyl Chloroformate → N-α-Benzyloxycarbonyl-L-glutamic Acid (Z-Glu-OH)

Experimental Protocol:

  • Dissolution: L-Glutamic acid is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C) to form the sodium salt.

  • Acylation: Benzyl chloroformate is added dropwise to the stirred solution while maintaining the pH between 9 and 10 by the simultaneous addition of aqueous sodium hydroxide. The temperature is kept low to minimize side reactions.

  • Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxyl groups and precipitates the N-α-benzyloxycarbonyl-L-glutamic acid.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Glu-OH.

Step 2: α-Benzyl Esterification of N-α-Benzyloxycarbonyl-L-Glutamic Acid

The second step is the selective esterification of the α-carboxyl group. In the early days, this was often achieved by reacting the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst.

Reaction:

Z-Glu-OH + Benzyl Alcohol → N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (this compound)

Experimental Protocol:

  • Reaction Setup: N-α-Benzyloxycarbonyl-L-glutamic acid is suspended in a suitable solvent such as toluene or benzene, along with an excess of benzyl alcohol and a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Azeotropic Water Removal: The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with aqueous sodium bicarbonate solution to remove unreacted starting material and the acid catalyst, followed by a wash with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.

G cluster_step1 Step 1: N-α-Benzyloxycarbonylation cluster_step2 Step 2: α-Benzyl Esterification Start1 L-Glutamic Acid Reagent1 Benzyl Chloroformate NaOH (aq) Start1->Reagent1  1. Dissolution Product1 Z-Glu-OH Reagent1->Product1  2. Acylation  3. Acidification Start2 Z-Glu-OH Product1->Start2 Intermediate Product Reagent2 Benzyl Alcohol p-Toluenesulfonic Acid Start2->Reagent2  1. Reaction Setup Product2 This compound Reagent2->Product2  2. Azeotropic Distillation  3. Workup & Purification

Plausible early two-step synthesis workflow for this compound.

Quantitative Data from Early Syntheses

Historical records of the precise yields and purity from the very first syntheses of this compound are scarce. However, based on modern industrial-scale productions that are refinements of these early methods, we can infer the expected quantitative outcomes.

ParameterStep 1: Z-Glu-OH SynthesisStep 2: this compound Synthesis
Typical Yield 85-95%70-85%
Purity (post-recrystallization) >98%>99%
Key Analytical Techniques (Modern) HPLC, NMR, Mass SpectrometryHPLC, NMR, Mass Spectrometry
Key Analytical Techniques (Historical) Melting Point, Elemental Analysis, Optical RotationMelting Point, Elemental Analysis, Optical Rotation

Role in Early Peptide Synthesis and Signaling Pathways

The primary role of this compound in early drug discovery and development was as a crucial building block for the synthesis of peptides containing glutamic acid. Its use allowed for the systematic and controlled assembly of peptide chains, which was essential for studying the relationship between peptide structure and biological activity. While this compound itself is not directly involved in signaling pathways, the peptides synthesized using it as a building block have been instrumental in elucidating numerous biological processes. For example, the synthesis of peptide hormones and neuropeptides containing glutamic acid has been critical for understanding their roles in metabolic regulation and neurotransmission.

G cluster_synthesis Peptide Synthesis cluster_application Application & Research Z_Glu_OBzl This compound Peptide_Synthesis Solution-Phase Peptide Synthesis Z_Glu_OBzl->Peptide_Synthesis Protected_Peptide Protected Peptide (with Glu residue) Peptide_Synthesis->Protected_Peptide Deprotection Deprotection Protected_Peptide->Deprotection Bioactive_Peptide Bioactive Peptide Deprotection->Bioactive_Peptide Signaling_Pathway Study of Signaling Pathways (e.g., GPCRs, Ion Channels) Bioactive_Peptide->Signaling_Pathway Drug_Discovery Drug Discovery & Development Signaling_Pathway->Drug_Discovery

The role of this compound from synthesis to biological application.

Conclusion

The development of this compound was a direct and vital consequence of the pioneering work in peptide protecting group chemistry. As a readily preparable and strategically protected derivative of glutamic acid, it empowered early researchers to synthesize and study peptides with a level of control and precision that was previously unattainable. While modern peptide synthesis has largely transitioned to solid-phase methods with different protecting group strategies, the foundational principles embodied in this compound remain central to the field. This guide serves as a testament to the ingenuity of early peptide chemists and the enduring legacy of their contributions to science and medicine.

Solubility and Stability of Z-Glu-OBzl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester), a key intermediate in peptide synthesis and drug development. This document details experimental protocols for determining these properties and offers insights into the compound's behavior in various solvent systems.

Introduction

This compound is a protected amino acid derivative widely used in the synthesis of peptides and complex organic molecules. Its physicochemical properties, particularly its solubility in different solvents and its stability under various conditions, are critical parameters for its effective use in research and manufacturing. Understanding these characteristics is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its handling, reactivity, and bioavailability. While specific quantitative data for this compound is not extensively published, its structural characteristics as a protected amino acid with two benzyl groups suggest a tendency towards solubility in organic solvents.

Estimated Solubility Data

The following table summarizes the estimated and known qualitative solubility of this compound in a range of common laboratory solvents. These estimations are based on the general solubility principles of protected amino acids and available data for structurally similar compounds. It is crucial to experimentally verify these values for specific applications.

SolventChemical ClassPolarityEstimated Solubility
Dimethyl Sulfoxide (DMSO)AproticHighVery Soluble (≥ 200 mg/mL)[1]
Dimethylformamide (DMF)AproticHighFreely Soluble
Dichloromethane (DCM)HalogenatedMediumSoluble
ChloroformHalogenatedMediumSoluble
Ethyl AcetateEsterMediumSoluble
AcetoneKetoneMediumSoluble
Acetonitrile (ACN)NitrileMediumSparingly Soluble
EthanolProtic (Alcohol)HighSparingly Soluble
MethanolProtic (Alcohol)HighSparingly Soluble
WaterProticHighPractically Insoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferHighPractically Insoluble
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.[2]

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.[2]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

    • Incubate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is consistent.[3]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period for the excess solid to settle.

    • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[2]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or mmol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Cap vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 sep3 Dilute sample sep2->sep3 sep4 Analyze by HPLC sep3->sep4 calc1 Determine concentration from calibration curve sep4->calc1 calc2 Calculate solubility (mg/mL or mM) calc1->calc2

Experimental workflow for solubility determination.

Stability Profile of this compound

The stability of this compound is crucial for its storage and handling, as degradation can lead to impurities that may affect subsequent reactions or the quality of the final product. The primary degradation pathways for a molecule like this compound are likely hydrolysis of the benzyl ester and cleavage of the carbobenzyloxy (Z) protecting group.

General Stability and Storage Recommendations
  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

  • Conditions to Avoid: Avoid exposure to strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[1][5]

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and subjected to the following stress conditions. A control sample (unstressed) should be analyzed at each time point for comparison. The target degradation is typically 5-20%.[1]

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C), monitoring at shorter time intervals due to the higher lability of esters under basic conditions.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound solution with a 3% H₂O₂ solution.

    • Keep the mixture at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Analyze samples at various time points.

    • For solid-state thermal stability, store the solid this compound under the same conditions and dissolve it in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analysis of Stressed Samples:

  • All samples should be analyzed by a stability-indicating HPLC method, capable of separating the intact this compound from all degradation products.

  • A PDA detector can be used to assess peak purity, while an MS detector is invaluable for the identification of degradation products.

  • Mass balance should be calculated to ensure that all degradation products are accounted for.[5]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare this compound Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 40°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (60-80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS sampling->hplc Other samples neutralize->hplc Acid/Base samples eval1 Assess Peak Purity hplc->eval1 eval2 Identify Degradants hplc->eval2 eval3 Calculate Mass Balance hplc->eval3

Workflow for a forced degradation study of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While estimated solubility data is provided for initial guidance, it is imperative for researchers to perform rigorous experimental determination using the detailed protocols outlined herein. A thorough understanding of these properties through systematic solubility and forced degradation studies will facilitate the successful application of this compound in synthetic and drug development endeavors, ensuring process robustness and product quality.

References

Z-Glu-OBzl in Peptide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl) is a commonly utilized derivative of glutamic acid in peptide synthesis. The strategic application of the benzyloxycarbonyl (Z) group for N-terminal protection and the benzyl (Bzl) ester for C-terminal side-chain protection facilitates the specific and sequential formation of peptide bonds. This guide elucidates the mechanistic role of this compound in peptide synthesis, detailing the function of its protecting groups, the activation of its free carboxyl group for amide bond formation, and subsequent deprotection steps.

The Role of Protecting Groups

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. This compound has two such groups:

  • N-α-Benzyloxycarbonyl (Z) Group: This group protects the α-amino group of glutamic acid. By temporarily blocking the nucleophilicity of the amino group, it ensures that only the desired carboxyl group participates in the peptide bond formation. The Z group is stable under various coupling conditions but can be readily removed by catalytic hydrogenation.

  • γ-Benzyl (OBzl) Ester: This group protects the γ-carboxyl group in the side chain of glutamic acid. This prevents the formation of a peptide bond at the side chain, ensuring the linear integrity of the peptide backbone. The benzyl ester is also susceptible to removal by catalytic hydrogenation, allowing for simultaneous deprotection with the Z group.

The presence of these protecting groups allows for the selective activation of the α-carboxyl group, directing the peptide bond formation to the correct position.

Mechanism of Peptide Bond Formation

The core of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. With this compound, its free α-carboxyl group must first be activated to become a better electrophile for the incoming nucleophilic amino group. This is typically achieved using a coupling reagent. One of the classic and well-understood methods involves the use of dicyclohexylcarbodiimide (DCC).

1. Activation of the α-Carboxyl Group:

DCC is a powerful dehydrating agent that activates the carboxyl group of this compound by converting it into a highly reactive O-acylisourea intermediate.

2. Nucleophilic Attack:

The amino group of the incoming amino acid (or peptide) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

3. Formation of the Peptide Bond:

The tetrahedral intermediate formed in the previous step collapses, forming the new peptide bond and releasing dicyclohexylurea (DCU) as a byproduct. DCU is poorly soluble in most organic solvents used for peptide synthesis and can be easily removed by filtration.

To mitigate the risk of racemization and other side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the peptide bond.

Peptide_Bond_Formation Z_Glu_OBzl Z_Glu_OBzl Amino_Acid Amino_Acid

Deprotection: Releasing the Final Peptide

Once the peptide chain has been fully assembled, the protecting groups must be removed to yield the final, functional peptide. For this compound, both the Z and the OBzl groups are typically removed simultaneously through catalytic hydrogenation.[1][2]

This process involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C).[1][3] The hydrogenolysis reaction cleaves the benzyl-oxygen bonds of both the Z and OBzl groups.

  • Z group removal: The benzyloxycarbonyl group is cleaved to yield the free α-amino group, with toluene and carbon dioxide as byproducts.

  • OBzl group removal: The benzyl ester is cleaved to yield the free γ-carboxyl group and toluene.

Formic acid can also be used as a hydrogen donor in a process called catalytic transfer hydrogenation, which can be a convenient alternative to using hydrogen gas.[1][4]

Deprotection_Mechanism Protected_Peptide Protected Peptide (Z-Glu(OBzl)-...) Deprotected_Peptide Deprotected Peptide (H-Glu-...) Protected_Peptide->Deprotected_Peptide Catalytic Hydrogenation Byproducts Byproducts (Toluene, CO₂) H2_PdC H₂ / Pd-C H2_PdC->Deprotected_Peptide

Quantitative Data

The efficiency of peptide coupling reactions involving this compound can be influenced by the choice of coupling reagent, solvent, and reaction temperature. The following table summarizes representative data for the coupling of this compound with a model amino acid ester.

Coupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
DCCHOBtDMF0 to RT1285-95Fictional Data
HBTUDIPEANMPRT2>90Fictional Data
TBTUDIPEACH₂Cl₂RT488-96Fictional Data
HATUDIPEADMFRT1>95Fictional Data

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes a general procedure for the coupling of this compound with an N-terminally protected amino acid or peptide ester.

Materials:

  • This compound (1.0 eq)

  • Amino acid/peptide ester hydrochloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), the amino acid/peptide ester hydrochloride (1.0 eq), HOBt (1.1 eq), and DIPEA (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow_Coupling Start Start Dissolve Dissolve Reactants (this compound, Amine, HOBt, DIPEA) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC Solution Cool->Add_DCC Stir_0C Stir at 0°C for 2h Add_DCC->Stir_0C Stir_RT Stir at RT for 12-24h Stir_0C->Stir_RT Filter Filter DCU Stir_RT->Filter Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Workup Dry Dry and Concentrate Workup->Dry Purify Purify Product Dry->Purify End End Purify->End

Protocol 2: Catalytic Hydrogenation for Deprotection

This protocol outlines the removal of the Z and OBzl protecting groups.

Materials:

  • Protected peptide

  • 10% Palladium on carbon (Pd/C) (10% w/w of the peptide)

  • Methanol or Acetic Acid

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

  • Further purification may be performed by HPLC if necessary.

This compound remains a valuable and widely used building block in peptide synthesis. Its protecting groups offer the necessary stability during coupling reactions and are readily removable under mild conditions. A thorough understanding of the activation of its carboxyl group and the subsequent deprotection steps is crucial for the successful synthesis of complex peptides. The choice of coupling reagents and reaction conditions can be optimized to achieve high yields and purity of the final peptide product.

References

Spectroscopic Profile of Z-L-Glu-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-L-Glu-OBzl), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of a complete, publicly accessible dataset for the L-isomer, this guide combines reported data for the closely related D-isomer with expected values and general experimental protocols.

Core Spectroscopic Data

The structural confirmation of Z-L-Glu-OBzl relies on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Z-L-Glu-OBzl.

¹H NMR Data (Expected)

The following table summarizes the expected proton NMR chemical shifts for Z-L-Glu-OBzl, typically recorded in a solvent like deuterated chloroform (CDCl₃).

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.30-7.40Multiplet10H
NH (Amide)~5.5-6.0Doublet1H
CH (α-proton)~4.4-4.6Multiplet1H
CH₂ (Benzyl)5.10-5.20Singlet2H
CH₂ (Benzyl Ester)5.05-5.15Singlet2H
CH₂ (γ-protons)~2.4-2.6Multiplet2H
CH₂ (β-protons)~2.0-2.2Multiplet2H

¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C=O (Urethane)~156
C=O (Carboxylic Acid)~175
C=O (Benzyl Ester)~172
Aromatic (C₆H₅)~127-136
CH (α-carbon)~53
CH₂ (Benzyl)~67
CH₂ (Benzyl Ester)~66
CH₂ (γ-carbon)~30
CH₂ (β-carbon)~28
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Z-L-Glu-OBzl. The data is typically acquired using an ATR-IR spectrometer.[1]

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~3000-2850
C=O Stretch (Urethane, Ester, Acid)~1730-1690 (broad)
C=C Stretch (Aromatic)~1600, ~1495
N-H Bend (Amide)~1530
C-O Stretch (Ester, Acid)~1250-1150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

ParameterValue
Molecular FormulaC₂₀H₂₁NO₆[1]
Molecular Weight371.38 g/mol [1]
Exact Mass371.13688739 Da[1]
Expected [M+H]⁺372.1441
Expected [M+Na]⁺394.1260

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Z-L-Glu-OBzl in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a spectrometer operating at a frequency of 75 MHz or higher.

    • Acquire a standard one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: If using an ATR-FTIR spectrometer, place a small amount of the solid Z-L-Glu-OBzl sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of Z-L-Glu-OBzl in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Z-L-Glu-OBzl.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Z-L-Glu-OBzl SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment MS->PurityAssessment StructureElucidation->PurityAssessment

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Commercial Sourcing and Purity of Z-Glu-OBzl for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of their work. Z-Glu-OBzl (N-Carbobenzoxy-L-glutamic acid α-benzyl ester), a key building block in peptide synthesis and a derivative of glutamic acid, is no exception. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for this critical reagent.

Commercial Availability and Purity Specifications

This compound is readily available from a multitude of chemical suppliers who specialize in reagents for peptide synthesis and drug discovery. The purity of commercially available this compound is typically high, with most suppliers offering grades of 98% or greater, as determined by High-Performance Liquid Chromatography (HPLC). Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on other physical and chemical properties.

Below is a summary of prominent commercial suppliers of this compound and their typical purity specifications.

SupplierReported PurityAnalytical MethodCAS Number
AdooQ BioScience>99%HPLC3705-42-8
Chem-Impex≥99%HPLC59486-73-6 (D-form)
Apollo Scientific97%Not Specified3705-42-8
Ruifu Chemical>98.0%HPLC3705-42-8
MedChemExpressNot SpecifiedNot Specified3705-42-8
Sigma-Aldrich98%Not Specified3705-42-8
BachemNot SpecifiedNot Specified3705-42-8
AapptecNot SpecifiedNot Specified3705-42-8

Note: This table is not exhaustive and represents a selection of suppliers found in the public domain. Purity and availability are subject to change, and direct inquiry with the suppliers is always recommended.

Experimental Protocols for Purity Determination

While suppliers provide a certificate of analysis, independent verification of purity is a crucial step in quality control for many research applications. The primary method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other supportive analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for molecular weight verification.

Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area in the chromatogram.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: Acetonitrile/Water (1:1, v/v)

  • This compound sample

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of TFA to 1 L of water for Mobile Phase A and 1 mL of TFA to 1 L of acetonitrile for Mobile Phase B. Degas the mobile phases before use.

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of the sample solvent to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (due to the benzyl protecting groups)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the this compound sample.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed protons with the expected values for the this compound structure. Key expected signals include those for the aromatic protons of the two benzyl groups, the methine proton of the glutamic acid backbone, and the methylene protons of the side chain and protecting groups.

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for their experiments.

A Identify Potential Suppliers B Request and Review Certificate of Analysis (CoA) A->B C Select Supplier and Procure this compound B->C D Perform In-House Quality Control C->D E Purity Confirmation (HPLC) D->E F Structural Verification (NMR, MS) D->F I Does Material Meet Required Specifications? E->I F->I G Material Approved for Use H Contact Supplier for Resolution or Select Alternative Supplier I->G Yes I->H No

Methodological & Application

Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Glu-OBzl, and its more commonly used Nα-protected form Boc-Glu(OBzl)-OH, are essential building blocks in solid-phase peptide synthesis (SPPS) for the incorporation of glutamic acid residues into peptide sequences. The use of a benzyl ester (OBzl) to protect the gamma-carboxyl group of glutamic acid is a cornerstone of the Boc/Bzl protection strategy. This strategy relies on the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA), and more stable benzyl-based side-chain protecting groups that are cleaved in the final step with a strong acid such as hydrofluoric acid (HF).[1][2]

The incorporation of glutamic acid is crucial for synthesizing a wide range of biologically active peptides, including peptide hormones, enzyme substrates, and therapeutics. Glutamic acid residues can increase the hydrophilicity of a peptide and are often involved in critical binding interactions with receptors and enzymes.[3] This document provides detailed protocols for the use of Boc-Glu(OBzl)-OH in SPPS, information on potential side reactions, and illustrative data to guide researchers in their peptide synthesis endeavors.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a peptide containing a Boc-Glu(OBzl)-OH residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[4]

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for peptide acids.[4]
Coupling Efficiency (per step)>99%Can be monitored by the Kaiser test for primary amines.[4]
Coupling Efficiency (Boc-Glu(OBzl)-OH)~95-99%May require optimized coupling reagents or double coupling in difficult sequences.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.[4]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required to remove deletion sequences and byproducts.[4]
Final Purified Peptide Yield20 - 40%Represents the yield after preparative HPLC purification.[4]

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of Boc-Glu(OBzl)-OH

This protocol outlines a single cycle for the addition of a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Glu(OBzl)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Isopropanol (IPA)

Workflow Diagram:

SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF/DCM) Deprotection->Neutralization  Protonated  Amine Coupling Coupling: Boc-Glu(OBzl)-OH + Coupling Reagents Neutralization->Coupling  Free  Amine Wash Washing (DMF, DCM) Coupling->Wash End End: Peptide-Resin (+1 Residue) Wash->End

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 15-30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[1]

    • Drain the solution and add a fresh solution of 25-50% TFA in DCM.[1]

    • Agitate the mixture for 20-30 minutes.[1]

    • Filter the resin and wash thoroughly with DCM, IPA, and then DMF to remove residual TFA and the cleaved Boc group.[1]

  • Neutralization:

    • Wash the peptide-resin with DMF (3 x 10 mL/g resin).[4]

    • Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes.[1] Repeat this step.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess base.[4]

  • Coupling of Boc-Glu(OBzl)-OH:

    • Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU or HATU (3 equivalents) in DMF or NMP. Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[1]

    • Agitate the reaction mixture for 1-2 hours.[4]

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[4]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavenger cocktail (e.g., p-cresol, thioanisole)

  • Cold diethyl ether

  • Specialized cleavage apparatus (for HF)

Workflow Diagram:

Cleavage_Workflow Start Start: Dried Peptide-Resin Cleavage HF or TFMSA Cleavage + Scavengers Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation  Crude  Peptide Washing Washing Precipitation->Washing Purification Purification (RP-HPLC) Washing->Purification End End: Purified Peptide Purification->End

Caption: Workflow for the final cleavage and purification of the peptide.

Protocol Steps:

  • Preparation: After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[4]

    • Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • TFMSA Cleavage (Alternative to HF):

    • Treat the resin with a solution of TFMSA, TFA, and a scavenger like thioanisole.

    • After cleavage, evaporate the strong acid.[4]

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Potential Side Reactions

The use of Boc-Glu(OBzl)-OH can be associated with specific side reactions, primarily during the final cleavage step.

Side Reactions Diagram:

Side_Reactions Glu_OBzl Glu(OBzl) Residue in Peptide-Resin HF_Cleavage Strong Acid Cleavage (e.g., HF) Glu_OBzl->HF_Cleavage Desired_Peptide Desired Peptide with Glu Residue HF_Cleavage->Desired_Peptide  Main  Pathway Pyroglutamate Pyroglutamate Formation (Intramolecular Cyclization) HF_Cleavage->Pyroglutamate Side Reaction Anisylation Anisylation (Reaction with Scavenger) HF_Cleavage->Anisylation Side Reaction

Caption: Potential side reactions involving the Glu(OBzl) residue during strong acid cleavage.

  • Pyroglutamate Formation: The deprotected gamma-carboxyl group of a glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This is more likely to occur with N-terminal glutamic acid residues.

  • Anisylation: During HF cleavage, the unprotected carboxyl group of glutamic acid can be protonated and lose water to form an acylium ion. This reactive intermediate can be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct. Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.

Applications

The use of this compound (as Boc-Glu(OBzl)-OH) is fundamental for the synthesis of a vast array of bioactive peptides. Glutamic acid's acidic side chain is often crucial for the biological activity of these molecules.

  • Peptide Hormones: Many peptide hormones, which act as signaling molecules in the body, contain glutamic acid residues that are critical for their interaction with specific receptors. The synthesis of these hormones for therapeutic use relies on building blocks like Boc-Glu(OBzl)-OH.

  • Enzyme Substrates and Inhibitors: Peptides containing glutamic acid are often synthesized as substrates or inhibitors for various enzymes, particularly proteases. These synthetic peptides are invaluable tools for studying enzyme kinetics and for screening potential drug candidates.

  • Therapeutic Peptides: The incorporation of glutamic acid can enhance the solubility and pharmacokinetic properties of therapeutic peptides. This compound is therefore a key reagent in the development of new peptide-based drugs for a variety of diseases.

General Mechanism of Peptide Hormone Action:

Hormone_Action Peptide Peptide Hormone (containing Glu) Binding Binding Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Signaling Intracellular Signaling Cascade Binding->Signaling Response Cellular Response Signaling->Response

Caption: Generalized signaling pathway for a peptide hormone.

Conclusion

This compound, primarily in its Nα-Boc protected form, is an indispensable reagent for solid-phase peptide synthesis. A thorough understanding of the protocols for its incorporation, potential side reactions, and the importance of the resulting glutamic acid-containing peptides is crucial for researchers in the fields of chemistry, biology, and medicine. The methodologies and data presented here provide a solid foundation for the successful synthesis and application of these vital biomolecules.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester (Z-Glu-OBzl) in solution-phase peptide synthesis. This methodology remains a cornerstone for the scalable production of short peptides and peptide fragments, offering distinct advantages in purification and the incorporation of specialized amino acids.

Introduction

Solution-phase peptide synthesis is a classical and highly valuable technique for the creation of peptides. The use of this compound as a building block allows for the selective formation of peptide bonds involving glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain.[1][2] This dual protection strategy is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, a robust approach in peptide chemistry.[3][4] The Z-group is typically removed by catalytic hydrogenation, while the benzyl ester is cleaved by strong acids or hydrogenation.[1][2]

This document outlines the key experimental protocols, from the coupling of this compound with a C-terminally protected amino acid to the deprotection of the resulting dipeptide.

Data Presentation

The following tables summarize the typical quantitative data expected during the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR (where Xaa represents any amino acid and R is an alkyl protecting group). These values are illustrative and can vary based on the specific amino acids and reaction conditions.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₂₀H₂₁NO₆371.38N- and side-chain protected amino acid
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)VariableVariableC-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA) or N-Methylmorpholine (NMM)C₆H₁₅N or C₅H₁₁NO101.19 or 101.15Base for neutralization
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction solvent
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst for hydrogenolysis
Methanol (MeOH)CH₄O32.04Solvent for deprotection

Table 2: Expected Yields and Purity for Dipeptide Synthesis

StepProductTypical Yield (%)Typical Purity (%) (after purification)
Peptide CouplingZ-Glu(OBzl)-Xaa-OR60-80>95
Z-Group DeprotectionH-Glu(OBzl)-Xaa-OR>90>98
OBzl-Group DeprotectionZ-Glu-Xaa-OR>90>98
Global DeprotectionH-Glu-Xaa-OH>85>97

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

G cluster_0 Preparation cluster_1 Peptide Coupling cluster_2 Deprotection A This compound D Activation of this compound with DCC/HOBt A->D B Amino Acid Ester HCl (e.g., H-Gly-OMe.HCl) C Neutralization of Amino Acid Ester B->C E Coupling Reaction C->E D->E F Work-up and Purification (Filtration, Extraction, Crystallization) E->F G Protected Dipeptide (Z-Glu(OBzl)-Gly-OMe) F->G H Selective Deprotection (e.g., Z-group removal via Hydrogenolysis) G->H I Final Peptide H->I

Caption: Experimental workflow for dipeptide synthesis.

Logical Relationships in Synthesis Steps

This diagram outlines the logical progression and dependencies of the key stages in the synthesis process.

G cluster_coupling Peptide Bond Formation cluster_deprotection Protecting Group Removal start Start neutralization Neutralize Amino Component start->neutralization activation Activate Carboxyl Component start->activation end End coupling Couple Activated and Neutralized Components neutralization->coupling activation->coupling purification_coupling Purify Protected Peptide coupling->purification_coupling deprotection_N N-Terminal Deprotection (Z-group) purification_coupling->deprotection_N deprotection_C C-Terminal/Side-Chain Deprotection (OBzl) purification_coupling->deprotection_C deprotection_N->deprotection_C purification_final Purify Final Peptide deprotection_N->purification_final deprotection_C->deprotection_N deprotection_C->purification_final purification_final->end purification_final->end

Caption: Logical steps in peptide synthesis.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Glu(OBzl)-Gly-OMe)

This protocol details the coupling of this compound with glycine methyl ester.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add TEA or NMM (1 equivalent) dropwise while stirring. Stir for 15-30 minutes at 0°C.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Z-Glu(OBzl)-Gly-OMe can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free amine of the dipeptide.

Materials:

  • Purified Z-Glu(OBzl)-Gly-OMe

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or another suitable solvent (e.g., Tetrahydrofuran)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the purified Z-Glu(OBzl)-Gly-OMe in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Glu(OBzl)-Gly-OMe.

Protocol 3: Side-Chain and C-Terminal OBzl-Group Deprotection

The benzyl ester protecting groups can also be removed by catalytic hydrogenation, often requiring more forcing conditions (e.g., higher pressure, longer reaction times, or the addition of an acid like acetic acid) than Z-group removal. Alternatively, strong acidolysis can be employed.

Using Strong Acid (e.g., HBr in Acetic Acid):

  • Dissolve the protected peptide in glacial acetic acid.

  • Cool the solution to 0°C.

  • Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid (e.g., 33% w/v).

  • Stir the reaction at room temperature for the time determined by reaction monitoring (typically 1-4 hours).

  • Precipitate the deprotected peptide by adding cold, dry diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Note: For a global deprotection to obtain the final H-Glu-Gly-OH, catalytic hydrogenation under appropriate conditions can cleave both the Z and OBzl groups simultaneously.

Conclusion

The solution-phase synthesis of peptides using this compound is a robust and scalable method. The protocols provided herein offer a framework for the successful synthesis, purification, and deprotection of glutamic acid-containing peptides. Careful monitoring of each step and appropriate purification of intermediates are crucial for obtaining high-purity final products. These techniques are fundamental for researchers in biochemistry and drug development, enabling the synthesis of a wide array of peptide structures.

References

Application Notes and Protocols for the Deprotection of Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) from N-α-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl). The simultaneous removal of both protecting groups is a common transformation in peptide synthesis and medicinal chemistry to yield L-glutamic acid. The methods described herein are standard laboratory procedures, and the selection of a specific method will depend on the substrate's sensitivity to the reaction conditions and the desired scale of the reaction.

Introduction to Deprotection Strategies

The Z and OBzl protecting groups are both benzyl-type protecting groups and are often cleaved under similar reaction conditions. The most common methods for their removal involve hydrogenolysis or acidolysis. Catalytic hydrogenation and catalytic transfer hydrogenation are mild and widely used hydrogenolytic methods that proceed with high efficiency. Acidolysis, typically employing hydrogen bromide in acetic acid, offers a non-hydrogenation alternative but involves harsh acidic conditions.

Comparative Summary of Deprotection Methods

The following table summarizes the quantitative data for the common deprotection methods of this compound. The data has been compiled from various sources and represents typical results.

MethodReagents and ConditionsReaction TimeYield (%)Key Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure2 - 6 hours>95%Requires a hydrogen gas source. The catalyst is flammable.
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/C, Methanol, Room Temperature1 - 3 hours>95%Avoids the use of gaseous hydrogen. Formic acid is corrosive.
Ammonium Formate, 10% Pd/C, Methanol, Reflux1 - 2 hours>90%A milder alternative to formic acid. The reaction is typically run at an elevated temperature.
Sodium Borohydride, 10% Pd/C, Methanol, Room Temperature15 - 60 min>95%Rapid reaction. Sodium borohydride is moisture-sensitive and reacts with methanol to generate hydrogen in situ.[1]
Acidolysis 33% HBr in Acetic Acid, Room Temperature1 - 2 hours>90%A non-hydrogenation method. The reagent is highly corrosive and requires careful handling in a fume hood.

Experimental Protocols

Catalytic Hydrogenation

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Reaction flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Celite® or a similar filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Seal the flask and evacuate the air, then introduce hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.

  • Purify the product by recrystallization or other suitable chromatographic techniques if necessary.

Catalytic Transfer Hydrogenation with Formic Acid

This method utilizes formic acid as a hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid (HCOOH)

  • Reaction flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the combined filtrates under reduced pressure to yield the crude product.

  • Purify as needed.

Catalytic Transfer Hydrogenation with Sodium Borohydride

This protocol uses sodium borohydride for the in situ generation of hydrogen.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Reaction flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask and cool the solution in an ice bath.

  • Carefully add 10% Pd/C (10% by weight of the substrate).

  • Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise to the stirred suspension. (Note: Hydrogen gas will be evolved).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Filter the reaction mixture through a pad of Celite®.

  • Wash the filter cake with methanol.

  • Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purify the resulting glutamic acid.

Acidolysis with HBr in Acetic Acid

This protocol is a non-catalytic method for the deprotection of this compound.

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous Diethyl Ether

  • Reaction flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • In a fume hood, dissolve this compound (1.0 eq) in 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated glutamic acid hydrobromide salt by filtration or centrifugation.

  • Wash the solid with diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum. The product is the hydrobromide salt of glutamic acid.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and a simplified reaction mechanism for the deprotection of this compound.

experimental_workflow_hydrogenation cluster_start Reaction Setup cluster_reaction Deprotection cluster_workup Work-up start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst introduce_h2 Introduce H₂ Source (Gas, HCOOH, or NaBH₄) add_catalyst->introduce_h2 react Stir at Room Temp introduce_h2->react monitor Monitor Reaction (TLC/HPLC) react->monitor filter Filter through Celite® monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify

General Experimental Workflow for Hydrogenolytic Deprotection.

deprotection_mechanism Z_Glu_OBzl This compound Intermediate Adsorbed Intermediate on Pd Surface Z_Glu_OBzl->Intermediate Adsorption H2_PdC H₂ / Pd/C H2_PdC->Intermediate Hydrogenolysis Glu Glutamic Acid Intermediate->Glu Toluene Toluene (Byproduct) Intermediate->Toluene CO2 CO₂ (Byproduct) Intermediate->CO2

Simplified Mechanism of Catalytic Hydrogenolysis.

acidolysis_workflow cluster_reaction Deprotection cluster_workup Work-up dissolve Dissolve this compound in HBr/AcOH stir Stir at Room Temp dissolve->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor precipitate Precipitate in Ether monitor->precipitate collect Collect Solid precipitate->collect wash Wash with Ether collect->wash dry Dry under Vacuum wash->dry

Experimental Workflow for Acidolysis.

Concluding Remarks

The choice of deprotection method for this compound should be made based on the specific requirements of the synthetic route. Catalytic hydrogenation and transfer hydrogenation methods are generally high-yielding and clean, making them suitable for a wide range of applications. Acidolysis with HBr in acetic acid provides a robust alternative when hydrogenation is not feasible. It is crucial to monitor the reaction progress to avoid side reactions and to ensure complete deprotection. The protocols provided here serve as a general guideline and may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Coupling Z-Glu-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents in peptide synthesis, with a specific focus on the incorporation of N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl).

Introduction

The successful synthesis of peptides relies on the efficient and stereochemically pure formation of amide bonds between amino acid residues. The choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization. This compound is a commonly used protected amino acid in solution-phase and solid-phase peptide synthesis. The urethane-based Z-protecting group generally helps to suppress racemization of the activated amino acid.[1] However, the selection of an appropriate coupling methodology remains a key factor for a successful synthesis.

This guide provides an overview of common coupling reagents, their mechanisms of action, and protocols for their use with this compound.

Coupling Reagents: A Comparative Overview

A variety of coupling reagents are available, each with its own advantages and disadvantages. The selection of a reagent often depends on the specific requirements of the synthesis, such as scale, desired purity, and the steric hindrance of the amino acids being coupled. The following table summarizes the properties of commonly used coupling reagents.

Coupling Reagent ClassExamplesAdvantagesDisadvantagesRacemization Potential
Carbodiimides DCC, DIC, EDC- Cost-effective- Widely used- Formation of insoluble urea byproducts (DCC)- Potential for N-acylurea formation- Requires an additive to suppress racemizationModerate to high without additives
Phosphonium Salts BOP, PyBOP, PyAOP- High coupling efficiency- Low racemization with additives- Byproducts are generally soluble- BOP produces carcinogenic HMPA[1][2]- Can react with unprotected phosphorylated amino acidsLow to moderate
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMU- High coupling efficiency and rapid reaction rates[3]- Low racemization, especially with HATU[3][4]- Byproducts are generally soluble- Potential for guanidinylation of the N-terminus if used in excess[5]- HBTU/HATU contain potentially explosive HOBt/HOAt moieties[1]Low

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a peptide chain. These protocols should be optimized for specific applications.

Protocol 1: DIC/HOBt Mediated Coupling

This is a classic and cost-effective method for peptide coupling. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization.[1][3]

Materials:

  • This compound

  • Peptide-resin or amino acid ester with a free amino group

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)) (for solution phase when starting with a salt)

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.2 equivalents) to the solution and stir for 15-20 minutes.

  • Coupling: Add the activated this compound solution to the peptide-resin or amino acid ester (1 equivalent) containing a free amino group. If the amino component is a salt, add 1 equivalent of a tertiary base.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for solid phase).

  • Work-up (Solution Phase): If in solution, filter off any precipitated diisopropylurea. Wash the organic phase with 5% NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Work-up (Solid Phase): Filter the resin and wash sequentially with DMF, DCM, and methanol.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low levels of racemization, making it suitable for sterically hindered couplings.[3][4][6]

Materials:

  • This compound

  • Peptide-resin or amino acid ester with a free amino group

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA) or Collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in DMF.

  • Base Addition: Add DIEA (2.4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the pre-activated solution to the peptide-resin or amino acid ester (1 equivalent) with a free amino group.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction for completion.

  • Work-up: Follow the appropriate work-up procedure as described in Protocol 1 for either solution or solid-phase synthesis.

Visualizing the Workflow and Key Considerations

To better understand the peptide coupling process and the critical issue of racemization, the following diagrams are provided.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step Z_Glu_OBzl This compound ActivatedEster Activated Intermediate (e.g., OAt-ester, OBt-ester) Z_Glu_OBzl->ActivatedEster + AminoComponent Amino Component (Peptide-Resin or Amino Ester) CouplingReagent Coupling Reagent (e.g., HATU, DIC/HOBt) CouplingReagent->ActivatedEster Peptide Elongated Peptide ActivatedEster->Peptide AminoComponent->Peptide + Byproducts Byproducts (e.g., Urea, HOBt) Peptide->Byproducts

Caption: General workflow of a peptide coupling reaction.

The primary side reaction of concern during the activation of the carboxylic acid is racemization, which proceeds through the formation of an oxazolone intermediate.

RacemizationMechanism L_AminoAcid L-Amino Acid R-Cα-H ActivatedIntermediate Activated Intermediate R-Cα-H L_AminoAcid->ActivatedIntermediate Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedIntermediate->Oxazolone -H⁺ (Base) (Racemization Pathway) D_AminoAcid D-Amino Acid H-Cα-R Oxazolone->L_AminoAcid +H⁺ Oxazolone->D_AminoAcid +H⁺

Caption: Mechanism of racemization via oxazolone formation.

Mitigating Side Reactions

  • Racemization: The use of urethane protecting groups like Z already minimizes racemization.[1] Further suppression can be achieved by using additives like HOBt or HOAt, or by employing coupling reagents that incorporate these moieties (e.g., HBTU, HATU).[1][3] Using weaker bases like collidine instead of DIEA can also reduce racemization in some cases.[1]

  • Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, avoid using an excess of the coupling reagent relative to the carboxylic acid to prevent the formation of a guanidinylated N-terminus, which would cap the peptide chain.[5]

  • N-Acylurea Formation: This is a common side reaction with carbodiimide reagents. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. The addition of HOBt or HOAt traps the O-acylisourea as an active ester, which is less prone to this side reaction.[7]

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with a careful selection of coupling reagents and reaction conditions. While classic carbodiimide methods are effective, especially with the inclusion of HOBt, modern aminium and phosphonium salt reagents like HATU and PyBOP offer higher efficiency and greater suppression of side reactions. The protocols and data provided herein serve as a guide for researchers to develop robust and reliable methods for their specific peptide synthesis needs.

References

Z-Glu-OBzl as a Versatile Linker in Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of bioconjugation, the choice of a chemical linker is critical to the efficacy, stability, and therapeutic index of complex biomolecules such as antibody-drug conjugates (ADCs). Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid α-benzyl ester) and its derivatives have emerged as valuable building blocks for the construction of sophisticated linker systems. The glutamic acid moiety offers a versatile scaffold that can be functionalized at its α-amino group, its γ-carboxylic acid, and, following deprotection, its α-carboxylic acid. This allows for the precise attachment of targeting moieties, such as antibodies, and therapeutic payloads, creating stable and effective bioconjugates.

One of the key applications of glutamic acid-based linkers is in the development of enzymatically cleavable linkers for ADCs.[1][2][3] These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment or within cancer cells.[4][5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated drug.[4][5]

Furthermore, the incorporation of glutamic acid into linker designs has been shown to significantly improve the in vivo stability of ADCs, particularly in preclinical mouse models.[1][2][4] For instance, the glutamic acid-valine-citrulline (EVCit) tripeptide linker demonstrates dramatically enhanced stability in mouse plasma compared to the commonly used valine-citrulline (VCit) linker, which is prone to premature cleavage by mouse carboxylesterases.[1][4][6] This improved stability in preclinical models is crucial for obtaining reliable efficacy and safety data before advancing to clinical trials.[1][4]

These application notes provide an overview of the utility of this compound as a linker component in bioconjugation, with a focus on its application in ADCs. Detailed protocols for the synthesis of a glutamic acid-containing linker and its conjugation to a payload and an antibody are also presented.

Application Notes

Enhanced Stability in Preclinical Models

A significant challenge in the preclinical evaluation of ADCs is the poor stability of some linkers in mouse models, which can lead to premature drug release and misleading results.[4] Glutamic acid-containing linkers, such as the EVCit linker, have been shown to overcome this limitation. The presence of the negatively charged glutamic acid residue is thought to hinder the interaction with mouse carboxylesterase Ces1c, the enzyme responsible for the instability of VCit linkers in mouse plasma.[4] This enhanced stability allows for more accurate assessment of ADC efficacy and toxicity in murine tumor models.[1][2][6]

Versatility in Linker Design

This compound provides a trifunctional core that can be elaborated into a variety of linker architectures. The protected carboxylic acid and amino groups allow for selective chemical modifications. The γ-carboxylic acid can be used to attach a payload, while the α-amino group can be coupled to a peptide spacer or directly to a targeting molecule. Upon deprotection, the α-carboxylic acid can be further functionalized. This versatility enables the construction of linkers with varying lengths, solubilities, and cleavage properties to optimize the performance of the bioconjugate.[7]

Enzymatic Cleavage for Targeted Drug Release

Glutamic acid can be incorporated into peptide sequences that are substrates for lysosomal proteases like cathepsin B.[3][6] The EVCit linker, for example, is efficiently cleaved by cathepsin B, leading to the release of the active drug inside the target cancer cells.[1][6] This targeted release mechanism is a hallmark of modern ADC design, contributing to their high potency and reduced systemic toxicity.[5][8]

Quantitative Data Summary

The following table summarizes the comparative stability of glutamic acid-containing linkers versus traditional linkers in mouse plasma.

Linker TypeAntibody-Drug Conjugate (ADC)Half-life in Mouse PlasmaFold ImprovementReference
Valine-Citrulline (VCit)Trastuzumab-VCit-MMAE~2 days-[4]
Glutamic acid-Valine-Citrulline (EVCit)Trastuzumab-EVCit-MMAE~12 days6-fold[4]

Experimental Protocols

Protocol 1: Synthesis of a Glutamic Acid-Containing Linker-Payload

This protocol describes the synthesis of a generic EVCit-PABC-Payload construct, where PABC is p-aminobenzyl alcohol, a self-immolative spacer. Z-Glu(OBzl)-OH would be a starting material for the glutamic acid component of the peptide linker.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Val-OH

  • Fmoc-Cit-OH

  • p-aminobenzyl alcohol (PABC)

  • Payload with a carboxylic acid or other suitable functional group for conjugation

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection reagents (e.g., piperidine in DMF, TFA)

  • Solvents (DMF, DCM, etc.)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

Methodology:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-Cit-OH to the resin using a standard coupling procedure with HATU and DIPEA in DMF.

  • Peptide Elongation:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple Fmoc-Val-OH using HATU and DIPEA.

    • Deprotect the Fmoc group.

    • Couple Fmoc-Glu(OtBu)-OH using HATU and DIPEA.

    • Deprotect the Fmoc group.

  • PABC Spacer Attachment: Couple the PABC spacer to the N-terminus of the peptide on the resin.

  • Payload Conjugation: Activate the carboxylic acid of the payload and couple it to the hydroxyl group of the PABC spacer.

  • Cleavage and Deprotection: Cleave the linker-payload construct from the resin and remove the side-chain protecting groups (e.g., OtBu) using a cleavage cocktail containing TFA.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the pure EVCit-PABC-Payload.

Protocol 2: Conjugation of Linker-Payload to an Antibody

This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Synthesized EVCit-PABC-Payload with a maleimide group

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) columns

Methodology:

  • Antibody Reduction:

    • Prepare the mAb in PBS.

    • Add a molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 2 hours.

  • Linker-Payload Conjugation:

    • Dissolve the maleimide-functionalized linker-payload in an organic co-solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution.

    • Incubate at room temperature for 1 hour.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC).

    • Elute the ADC with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation s1 Solid-Phase Peptide Synthesis (EVCit) s2 PABC Spacer Attachment s1->s2 s3 Payload Conjugation s2->s3 s4 Cleavage & Deprotection s3->s4 s5 Purification (HPLC) s4->s5 c2 Conjugation Reaction s5->c2 Linker-Payload c1 Antibody Reduction (TCEP) c1->c2 c3 Purification (SEC) c2->c3 c4 Characterization (DAR, SDS-PAGE) c3->c4

Caption: Experimental workflow for ADC synthesis.

mechanism_of_action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell adc_stable ADC with EVCit Linker (Stable) binding ADC binds to Tumor Antigen adc_stable->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome (Low pH) internalization->lysosome cleavage Cathepsin B Cleavage of EVCit Linker lysosome->cleavage release Drug Release cleavage->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Enzymatic Peptide Synthesis with Z-Glu-OBzl as an Acyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic peptide synthesis (EPS) presents a green and efficient alternative to traditional chemical peptide synthesis methods. By leveraging the stereo- and regioselectivity of enzymes, EPS minimizes the need for extensive protecting group strategies and reduces the risk of racemization, leading to higher purity products. This document provides detailed application notes and protocols for the synthesis of dipeptides using N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl) as the acyl donor, catalyzed by common proteases such as papain, thermolysin, and α-chymotrypsin.

This compound is a valuable building block in peptide synthesis, allowing for the introduction of a glutamic acid residue with both the α-amino and γ-carboxyl groups protected. The benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the side chain are readily removable by hydrogenolysis, providing a straightforward deprotection strategy post-synthesis.

Key Advantages of Using this compound in EPS:

  • High Specificity: Enzymes recognize the L-enantiomer, ensuring chiral integrity of the final peptide.

  • Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and moderate temperatures, preserving sensitive functional groups.

  • Reduced Side Reactions: Enzymatic catalysis avoids the harsh reagents and side reactions often associated with chemical coupling methods.

  • Simplified Purification: The high selectivity of the enzymatic reaction often leads to cleaner reaction mixtures and simpler purification protocols.

Section 1: Papain-Catalyzed Dipeptide Synthesis

Papain, a cysteine protease from papaya latex, exhibits broad substrate specificity, making it a versatile tool for peptide synthesis. It is particularly effective in aqueous or aqueous-organic solvent systems.

Experimental Protocol: Synthesis of Z-Glu(OBzl)-Trp-OBn

This protocol is adapted from a similar synthesis of Z-Glu(OBn)-Trp-OH and is expected to yield comparable results.

Materials:

  • This compound (Acyl Donor)

  • L-Tryptophan benzyl ester (H-Trp-OBn) (Nucleophile)

  • Papain (EC 3.4.22.2)

  • HEPES buffer (0.2 M, pH 8.0)

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl₂)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and H-Trp-OBn (1 equivalent) in a minimal amount of DMF (e.g., 10% v/v of the final reaction volume).

  • Buffer Addition: Add HEPES buffer (pH 8.0) containing NaCl (0.2 M) and CaCl₂ (20 mM) to the reaction mixture.

  • Enzyme Addition: Add papain to the solution to a final concentration of approximately 8-10 μM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) and monitor the progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is expected to reach completion within 45-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding ethyl acetate. Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dipeptide Z-Glu(OBzl)-Trp-OBn. An isolated yield of approximately 60-75% can be expected.

  • Deprotection (Optional): The protected dipeptide can be deprotected by hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or ethanol to yield H-Glu-Trp-OH.

Quantitative Data: Papain-Catalyzed Synthesis
Acyl DonorNucleophileEnzymeSolvent SystemTemp (°C)pHYield (%)Reference
Z-Glu(OBn)-OHH-Trp-OBnPapain10% DMF in 0.2M HEPES buffer258.0~60 (isolated)Adapted from similar syntheses
Z-Gly-OHH-Phe-NH₂Papain10% DMF in 0.2M HEPES buffer258.0High Conversion[1]
Z-amino acidsAromatic diaminesPapainBufferRT7.0-12.019-47

Note: Data for Z-Glu(OBn)-OH is used as a close proxy for this compound.

Section 2: Thermolysin-Catalyzed Dipeptide Synthesis

Thermolysin is a thermostable metalloproteinase that preferentially catalyzes the formation of peptide bonds involving hydrophobic amino acid residues. The synthesis is often driven by the precipitation of the product from the aqueous reaction medium.

Generalized Protocol: Synthesis of Z-Glu(OBzl)-Phe-OMe

This protocol is based on the well-established synthesis of the aspartame precursor, Z-Asp-Phe-OMe.

Materials:

  • This compound (Acyl Donor)

  • L-Phenylalanine methyl ester (H-Phe-OMe) (Nucleophile)

  • Thermolysin (EC 3.4.24.27)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate or tert-amyl alcohol (for biphasic system)

Procedure:

  • Substrate Preparation: Prepare a suspension of this compound in Tris-HCl buffer (pH 7.0).

  • Nucleophile Addition: Add H-Phe-OMe to the suspension.

  • Enzyme Addition: Add thermolysin to the mixture. The enzyme can be used in its free form or immobilized on a solid support.

  • Reaction Conditions: Incubate the reaction mixture with stirring at a controlled temperature (e.g., 40-50°C). The product, Z-Glu(OBzl)-Phe-OMe, is expected to be sparingly soluble and will precipitate from the solution, driving the reaction equilibrium towards synthesis.

  • Product Isolation: After several hours (e.g., 4-24 h), collect the precipitated product by filtration.

  • Purification: Wash the precipitate with water and a non-polar organic solvent (e.g., hexane) to remove unreacted starting materials and by-products. The product can be further purified by recrystallization if necessary.

Quantitative Data: Thermolysin-Catalyzed Synthesis
Acyl DonorNucleophileEnzymeSolvent SystemTemp (°C)pHYield (%)Reference
Z-Asp-OHH-Phe-OMeThermolysinAqueous/Biphasic457.0>90 (precipitated)Analogous reaction
Z-Phe-OHH-Leu-NH₂ThermolysinAqueousRT7.0High
Z-Arg-OHH-Phe-OMeThermolysinAqueousRT7.3Varies

Note: Data for Z-Asp-OH is presented as an illustrative example of a similar synthesis.

Section 3: α-Chymotrypsin-Catalyzed Dipeptide Synthesis

α-Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds adjacent to aromatic amino acid residues (Trp, Tyr, Phe). In synthesis, it effectively catalyzes the coupling of various N-acylated amino acid esters with a range of nucleophiles.

Generalized Protocol: Synthesis of Z-Glu(OBzl)-Phe-NH₂

Materials:

  • This compound (Acyl Donor)

  • L-Phenylalaninamide (H-Phe-NH₂) (Nucleophile)

  • α-Chymotrypsin (EC 3.4.21.1)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Acetonitrile or other organic co-solvent

Procedure:

  • Reaction Setup: Dissolve this compound and H-Phe-NH₂ in a mixture of Tris-HCl buffer (pH 8.0) and an organic co-solvent like acetonitrile. The organic co-solvent helps to improve the solubility of the substrates and can influence the reaction equilibrium.

  • Enzyme Addition: Add α-chymotrypsin to the solution. The enzyme can be used in its free or immobilized form.

  • Reaction Conditions: Stir the mixture at room temperature (25°C). The reaction progress can be monitored by HPLC.

  • Product Isolation and Purification: Once the reaction has reached equilibrium or completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The product is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data: α-Chymotrypsin-Catalyzed Synthesis
Acyl DonorNucleophileEnzymeSolvent SystemTemp (°C)pHYield (%)Reference
Z-Ala-Ala-Phe-OMeH-Leu-NH₂α-ChymotrypsinAcetonitrile/DMF/WaterRT~8.0Quantitative[1]
Ac-Phe-OEtH-Gly-NH₂α-ChymotrypsinAqueous-organicRT~8.0High
Z-Tyr-OEtH-Leu-NH₂α-ChymotrypsinAqueous-organicRT~8.0High

Note: Data for other Z-protected acyl donors are presented to illustrate the general applicability and expected high yields.

Visualizations

Enzymatic Peptide Synthesis Workflow

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Coupling cluster_workup 3. Product Isolation & Purification cluster_final 4. Final Steps (Optional) acyl_donor Acyl Donor (this compound) reaction_mixture Dissolve in Buffer/ Co-solvent acyl_donor->reaction_mixture nucleophile Nucleophile (e.g., H-Trp-OBn) nucleophile->reaction_mixture add_enzyme Add Enzyme (e.g., Papain) reaction_mixture->add_enzyme incubation Incubate with Stirring (Monitor by HPLC/TLC) add_enzyme->incubation extraction Solvent Extraction incubation->extraction purification Column Chromatography or Recrystallization extraction->purification protected_dipeptide Purified Protected Dipeptide purification->protected_dipeptide deprotection Deprotection (e.g., Hydrogenolysis) protected_dipeptide->deprotection final_product Final Dipeptide deprotection->final_product

Caption: General workflow for enzymatic dipeptide synthesis.

Mechanism of Protease-Catalyzed Peptide Synthesis (Kinetically Controlled)

G E_H Enzyme (E-H) Acyl_Enzyme Acyl-Enzyme Intermediate (E-CO-R) E_H->Acyl_Enzyme + Acyl_Donor Acyl_Donor Acyl Donor (R-COO-X) Acyl_Enzyme->E_H + Nucleophile HX Leaving Group (H-X) Peptide Dipeptide Product (R-CO-Nuc) Acyl_Enzyme->Peptide Aminolysis Hydrolysis Hydrolysis Product (R-COOH) Acyl_Enzyme->Hydrolysis Hydrolysis (competing reaction) Nucleophile Nucleophile (H-Nuc) Water Water (H₂O)

Caption: Kinetically controlled enzymatic peptide synthesis mechanism.

References

Application Notes and Protocols for the Incorporation of Z-Glu-OBzl into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide libraries is a critical strategy in modern drug discovery and development. Z-Glu-OBzl, a derivative of glutamic acid with the α-amino group protected by a benzyloxycarbonyl (Z) group and the γ-carboxyl group protected by a benzyl ester (OBzl), is a valuable building block in peptide synthesis. This application note provides detailed protocols, quantitative data, and workflows for the successful incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).

The use of this compound is particularly relevant in the context of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, a robust and classical approach for SPPS.[1][2] The Z group on the α-amino terminus is removable under specific conditions such as catalytic hydrogenation or with HBr/AcOH, while the benzyl ester on the side chain is typically cleaved with strong acids like anhydrous hydrogen fluoride (HF).[3][4] This quasi-orthogonal system allows for strategic deprotection during the synthesis of complex peptides.[5]

Key Applications of this compound in Peptide Libraries

The incorporation of this compound into peptide libraries offers several advantages for drug discovery and development:

  • Structural Scaffolding: The protected glutamic acid residue can serve as a key structural element, influencing the peptide's conformation and interaction with biological targets.

  • Modulation of Physicochemical Properties: The benzyl groups can impact the solubility and aggregation properties of the peptide during synthesis and purification.

  • Pro-drug Strategies: In certain contexts, the benzyl protecting groups could potentially be cleaved in vivo by specific enzymes, releasing the active peptide.

  • Combinatorial Library Synthesis: this compound is a valuable component in the generation of diverse peptide libraries for high-throughput screening to identify lead compounds.[6]

Data Presentation: Quantitative Synthesis Parameters

The successful synthesis of peptide libraries incorporating this compound depends on optimizing several key parameters. The following tables summarize typical quantitative data for solid-phase peptide synthesis using a Boc/Bzl strategy.

ParameterTypical ValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.[1][2]
Coupling Efficiency (Standard Amino Acids) >99%Monitored by qualitative tests like the Kaiser test.[2]
Coupling Efficiency (this compound) 95-99%May require optimized coupling reagents or double coupling due to potential steric hindrance.
Overall Crude Peptide Yield 60 - 80%Dependent on the length and sequence of the peptide.[2]
Crude Peptide Purity (by HPLC) 50 - 70%Purification via preparative RP-HPLC is typically required.[2]
Final Purified Peptide Yield 10 - 30%Varies significantly based on peptide sequence and purification efficiency.
ReagentEquivalents (relative to resin loading)Purpose
This compound 3-4Amino acid building block.[1]
Coupling Reagent (e.g., HATU) 3-4Promotes peptide bond formation.[1]
Base (e.g., DIEA) 6-8Activates the coupling reagent and neutralizes the resin.[1]
TFA in DCM 25-50% (v/v)For Boc deprotection at each cycle.[1]
HF ~90% in scavenger mixFor final cleavage from the resin and removal of side-chain protecting groups.[4]
Scavengers (e.g., p-cresol, thioanisole) 5-10% (v/v)To trap reactive cations generated during HF cleavage.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound (Boc/Bzl Strategy)

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support, such as Merrifield resin.

1. Resin Preparation and Swelling:

  • Place the peptide-resin from the previous cycle in a suitable reaction vessel.
  • Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 min).
  • Swell the resin in DCM for at least 30 minutes.[1]

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).[1]
  • Drain the solution and add a fresh solution of 25-50% TFA in DCM.
  • Agitate the mixture for 20-30 minutes.[1]
  • Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.[1]

3. Neutralization:

  • Wash the peptide-resin with isopropanol (IPA) and then with DCM.[1]
  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[1]
  • Filter the resin and wash thoroughly with DCM or NMP to remove excess base.[1]

4. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[1]
  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]
  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 2-4 hours.[1]
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

5. Capping (Optional):

  • If the coupling is incomplete, unreacted amino groups can be capped to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.[2]

6. Washing:

  • After the coupling (and optional capping) step, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the benzyl ester of the glutamic acid residue.

1. Resin Preparation:

  • After the final coupling cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.[2]

2. HF Cleavage:

  • Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[2][4] The scavengers are crucial to prevent side reactions, such as alkylation of sensitive residues.

3. Peptide Precipitation and Washing:

  • Evaporate the HF under a stream of nitrogen.
  • Precipitate the crude peptide with cold diethyl ether.[1]
  • Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.[1]

4. Peptide Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[2]

Mandatory Visualizations

spsp_workflow cluster_cycle SPPS Cycle Resin_Prep Resin Preparation & Swelling Deprotection Nα-Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of this compound (HATU/DIEA) Neutralization->Coupling Washing Washing Coupling->Washing Final_Cleavage Final Cleavage & Deprotection (HF) Washing->Final_Cleavage Repeat for each amino acid Start Start with Resin-Bound Peptide Start->Resin_Prep Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Library Member Analysis->Final_Peptide

Caption: Workflow for the incorporation of this compound into a peptide library via SPPS.

orthogonal_protection cluster_deprotection Selective Deprotection Steps Peptide Peptide on Resin Nα-Boc γ-OBzl (Glu) Nα-Z (Glu) Other Side-Chain Protection (e.g., Bzl) Boc_Deprotection TFA/DCM Peptide:n->Boc_Deprotection Cyclic Deprotection Z_Deprotection H2/Pd or HBr/AcOH Peptide:z->Z_Deprotection Orthogonal Deprotection Final_Cleavage HF Peptide:g->Final_Cleavage Final Cleavage Peptide:o->Final_Cleavage

Caption: Orthogonal and quasi-orthogonal deprotection strategy in Boc/Bzl SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Z-Glu-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Z-Glu-OBzl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating common side reactions associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in peptide synthesis?

A1: The most common side reactions encountered with this compound are pyroglutamate formation, diketopiperazine (DKP) formation, and racemization. Additionally, side reactions related to the cleavage of the benzyloxycarbonyl (Z) and benzyl (OBzl) protecting groups can occur.[1]

Q2: What is pyroglutamate formation and why is it a concern?

A2: Pyroglutamate formation is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in the loss of a water molecule and the formation of a five-membered ring.[1] This modification blocks the N-terminus of the peptide, preventing further elongation of the peptide chain and introducing heterogeneity into the final product.

Q3: Under what conditions is pyroglutamate formation from N-terminal glutamic acid most likely to occur?

A3: Pyroglutamate formation from N-terminal glutamic acid is catalyzed by both acidic and basic conditions and is also accelerated by heat.[2][3][4] The reaction is favored at pH 4 and pH 8, with minimal formation observed around pH 6.2.[2][4]

Q4: How does diketopiperazine (DKP) formation occur and when is it most prevalent?

A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support as a cyclic compound.[5] This side reaction is particularly common at the dipeptide stage, especially when proline is the C-terminal residue of the dipeptide.[5]

Q5: What is racemization and how does it affect the final peptide product?

A5: Racemization is the conversion of an L-amino acid into a mixture of L- and D-isomers. In peptide synthesis, this can occur during the activation of the carboxylic acid group for coupling.[6][7] The presence of D-isomers can significantly impact the biological activity and therapeutic efficacy of the final peptide.

Troubleshooting Guides

Issue: Presence of a -18 Da Peak in Mass Spectrum

Possible Cause: Pyroglutamate formation. The N-terminal glutamic acid has cyclized, resulting in the loss of a water molecule (18 Da).[1]

Troubleshooting Steps:

  • Confirm the Identity of the Side Product:

    • Use tandem mass spectrometry (MS/MS) to fragment the peptide and confirm the modification at the N-terminal glutamic acid residue.

  • Optimize Coupling Conditions:

    • If glutamic acid is being coupled, use a coupling reagent and conditions that minimize the activation time of the carboxylic acid.[1] Pre-activated esters or coupling at low temperatures can be beneficial.

    • Ensure the pH of the reaction mixture is maintained as close to neutral as possible during coupling and workup.[1]

  • Protect the N-terminus:

    • If the glutamic acid residue is at the N-terminus of a growing peptide chain, ensure it remains protected with the Z-group until the final deprotection step.

Issue: Low Yield of the Desired Peptide and Presence of a Cyclic Dipeptide

Possible Cause: Diketopiperazine (DKP) formation, especially if the sequence contains a dipeptide prone to cyclization (e.g., X-Pro).

Troubleshooting Steps:

  • Modify the Coupling Strategy:

    • For susceptible sequences, couple the third amino acid immediately after the deprotection of the N-terminal protecting group of the second amino acid to minimize the time the free N-terminus is available for cyclization. A simultaneous deprotection-coupling procedure can be effective.[8][9]

  • Choose an Appropriate Resin:

    • For solid-phase peptide synthesis (SPPS), using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation compared to Wang resin.[5]

  • Optimize Deprotection Conditions:

    • When using Fmoc chemistry for other parts of the peptide, consider using a milder base for Fmoc removal, such as 5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[10]

Issue: Diastereomeric Impurities Detected by Chiral HPLC

Possible Cause: Racemization of the glutamic acid residue during coupling.

Troubleshooting Steps:

  • Select a Low-Racemization Coupling Reagent:

    • Use coupling reagents known to minimize racemization, such as those based on phosphonium salts (e.g., PyBOP) or aminium/uronium salts with additives (e.g., HBTU/HOBt, HATU).[11][12]

  • Control the Reaction Temperature:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Avoid Strong Bases:

    • Minimize the use of strong, sterically unhindered tertiary amines. If a base is required, use a more hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or collidine.[7]

Data on Side Reactions

Table 1: Factors Influencing Pyroglutamate Formation from N-terminal Glutamic Acid

ParameterConditionEffect on Pyroglutamate FormationReference
pH pH 4 and pH 8Increased formation[2][4]
pH 6.2Minimal formation[2]
Temperature Increased Temperature (e.g., 37°C, 45°C)Increased rate of formation[2][3]
Reaction Time Prolonged incubationIncreased formation[2]

Table 2: General Comparison of Common Coupling Reagents and Their Propensity for Racemization

Coupling Reagent ClassExamplesGeneral Racemization PropensityReference
Carbodiimides (without additives)DCC, DICHigh[11]
Carbodiimides (with additives)DCC/HOBt, DIC/HOBtLow[11]
Phosphonium SaltsBOP, PyBOPLow[11][12]
Aminium/Uronium SaltsHBTU, HATULow[11]

Experimental Protocols

Protocol 1: Minimizing Pyroglutamate Formation During N-terminal this compound Coupling

This protocol outlines a strategy to minimize pyroglutamate formation when coupling this compound as the N-terminal residue in solution-phase synthesis.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vessel

  • Stirring apparatus

  • Temperature control (e.g., ice bath)

Procedure:

  • Dissolution: Dissolve the peptide with the free N-terminus in anhydrous DMF in the reaction vessel.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve this compound (1.2 equivalents), HATU (1.15 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated this compound solution to the cooled peptide solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, proceed with the standard aqueous workup, maintaining the pH as close to neutral as possible to avoid acid- or base-catalyzed pyroglutamate formation.

Protocol 2: Hydrogenolysis for the Removal of Z and OBzl Protecting Groups

This protocol describes a standard method for the simultaneous cleavage of the Z and OBzl protecting groups by catalytic hydrogenolysis.

Materials:

  • Z-Glu(OBzl)-containing peptide

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with DMF for solubility)

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the protected peptide in the chosen solvent in the reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Securely attach a hydrogen balloon to the flask or place it in a Parr hydrogenator. Purge the flask with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

Pyroglutamate_Formation Z_Glu_Peptide N-terminal Z-Glu-Peptide Intermediate Protonated or Deprotonated Intermediate Z_Glu_Peptide->Intermediate  Acid or Base  Heat Pyroglutamate Pyroglutamate-Peptide (-H2O) Intermediate->Pyroglutamate Intramolecular Cyclization Blocked_Peptide Chain Termination Pyroglutamate->Blocked_Peptide

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.

DKP_Formation Dipeptidyl_Resin H2N-AA2-CO-AA1-Resin Cyclization Intramolecular Aminolysis Dipeptidyl_Resin->Cyclization Base (e.g., Piperidine) DKP Diketopiperazine (cyclic dipeptide) Cyclization->DKP Cleaved_Resin HO-Resin Cyclization->Cleaved_Resin

Caption: Formation of diketopiperazine (DKP) from a resin-bound dipeptide.

Racemization_Mechanism L_Amino_Acid Activated L-Glu Derivative Enolate Enolate Intermediate L_Amino_Acid->Enolate Base (α-proton abstraction) Enolate->L_Amino_Acid Reprotonation D_Amino_Acid Activated D-Glu Derivative Enolate->D_Amino_Acid Reprotonation

Caption: Mechanism of racemization of an activated amino acid via enolate formation.

References

Preventing pyroglutamate formation from Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of pyroglutamate during peptide synthesis when using Z-Glu-OBzl.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a concern when using this compound?

A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring.[1][2] This reaction involves the loss of a water molecule. When using this compound as a building block in peptide synthesis, this side reaction can occur, leading to the undesired formation of a pyroglutamyl peptide derivative instead of the intended linear peptide. This impurity can be difficult to remove and can affect the peptide's biological activity and stability.[1][3]

Q2: Under what conditions does pyroglutamate formation from this compound typically occur?

A2: The cyclization of glutamic acid derivatives to pyroglutamate is catalyzed by both acidic and basic conditions.[1] Elevated temperatures also accelerate this reaction. During peptide synthesis, pyroglutamate formation can be a significant side reaction during the coupling of a this compound residue to the N-terminus of a peptide chain, as well as during subsequent deprotection steps if not carefully controlled.[3]

Q3: Is pyroglutamate formation more prevalent with glutamic acid or glutamine residues?

A3: Pyroglutamate formation is generally more rapid from N-terminal glutamine (Gln) residues compared to glutamic acid (Glu) residues.[2] However, the cyclization of glutamic acid derivatives like this compound is still a significant and common side reaction in peptide synthesis.[1]

Q4: How can I detect the presence of pyroglutamate in my peptide sample?

A4: The formation of pyroglutamate results in a mass difference of -18.01 Da (the mass of water). This change can be detected using mass spectrometry. Chromatographically, the pyroglutamyl-peptide will have a different retention time compared to the desired peptide, typically appearing as a distinct peak in HPLC analysis.[1]

Troubleshooting Guide

Problem: My mass spectrometry results show a significant peak with a mass of -18 Da relative to the expected product after coupling with this compound.

  • Potential Cause: This mass loss is characteristic of pyroglutamate formation from the N-terminal this compound residue. This may have been caused by prolonged exposure to basic or acidic conditions during the coupling or work-up steps, or by elevated temperatures.

  • Recommended Solution:

    • Optimize Coupling Conditions: Minimize the reaction time for the coupling of this compound.[1] Using a pre-activated ester of this compound can help to speed up the reaction and reduce the time the N-terminal amine is exposed to basic conditions.

    • Choice of Coupling Reagent: Employ a coupling reagent known to minimize side reactions. Carbodiimides like DCC or DIC in the presence of an additive such as HOBt are a common choice. More advanced reagents like HBTU or HATU can also be used for faster and more efficient couplings.

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of pyroglutamate formation.

    • pH Control: During work-up, avoid strongly acidic or basic conditions. Maintain a pH as close to neutral as possible.

Problem: I am observing the formation of a byproduct even with optimized coupling conditions.

  • Potential Cause: The basicity of the amine component or the presence of certain buffer salts might be promoting cyclization. For example, phosphate buffers have been noted to accelerate this reaction.[1]

  • Recommended Solution:

    • Use a Weaker Base: If a tertiary amine base like DIPEA or NMM is used, consider reducing the number of equivalents or switching to a less hindered base.

    • Alternative Solvents: Ensure the solvent used is anhydrous, as water can participate in side reactions. DMF and DCM are common solvents for peptide coupling.

    • Purification Strategy: If a small amount of the pyroglutamate byproduct is unavoidable, it can often be separated from the desired product by reverse-phase HPLC (RP-HPLC) due to the difference in polarity.

Impact of Coupling Conditions on Pyroglutamate Formation

The choice of coupling reagent and reaction conditions can significantly impact the extent of pyroglutamate formation. The following table summarizes the expected outcomes based on general principles of peptide synthesis.

Coupling Reagent/ConditionActivation SpeedRelative Risk of Pyroglutamate FormationRationale
DCC/HOBt ModerateModerateHOBt suppresses some side reactions, but the longer reaction times sometimes required can allow for cyclization.
DIC/HOBt ModerateModerateSimilar to DCC/HOBt, but the urea byproduct is soluble, simplifying work-up.
HBTU/DIPEA FastLow to ModerateRapid coupling minimizes the time for cyclization to occur. However, the excess base can still promote the side reaction.
HATU/DIPEA Very FastLowHATU is a highly efficient coupling reagent, leading to very short reaction times and minimizing the opportunity for pyroglutamate formation.
High Temperature (e.g., > 25°C) -HighIncreased temperature significantly accelerates the rate of intramolecular cyclization.
Low Temperature (e.g., 0°C) -LowLowering the temperature slows down the rate of the pyroglutamate side reaction.
Excess Base (e.g., > 2 eq. DIPEA) -HighStrong basic conditions catalyze the intramolecular cyclization reaction.

Experimental Protocols

Protocol 1: Minimized Pyroglutamate Formation during this compound Coupling

This protocol is designed to minimize the formation of the pyroglutamate side-product during the coupling of this compound to a peptide amine.

  • Preparation of the Amine Component:

    • Ensure the peptide-amine salt (e.g., TFA salt) is thoroughly dried.

    • Dissolve the peptide-amine in an appropriate solvent (e.g., DMF).

    • Neutralize the salt by adding a base (e.g., DIPEA or NMM) until the pH is approximately 8. Use the minimum amount of base necessary.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling reagent such as DIC (1.2 equivalents) to the this compound solution and allow it to pre-activate for 5-10 minutes at 0 °C.

    • Add the activated this compound solution to the neutralized peptide-amine solution.

    • Maintain the reaction temperature at 0 °C for the first hour, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activating agent.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up using mildly acidic and basic washes to remove excess reagents and byproducts, while avoiding extreme pH values.

    • Purify the crude product by flash chromatography or RP-HPLC to separate the desired peptide from any pyroglutamate byproduct.

Visualizations

experimental_workflow start Start: Peptide-Amine & this compound neutralize 1. Neutralize Peptide-Amine (e.g., DIPEA in DMF) start->neutralize activate 2. Pre-activate this compound (e.g., DIC/HOBt at 0°C) neutralize->activate couple 3. Couple Activated Amino Acid to Peptide-Amine activate->couple monitor 4. Monitor Reaction Progress (e.g., LC-MS) couple->monitor workup 5. Aqueous Work-up (Mild pH) monitor->workup purify 6. Purify Product (e.g., RP-HPLC) workup->purify end End: Pure Peptide purify->end troubleshooting_logic problem Problem: Mass Spec shows -18 Da peak cause Potential Cause: Pyroglutamate Formation problem->cause solution_coupling Solution 1: Optimize Coupling - Faster Reagents (HATU) - Lower Temperature (0°C) - Shorter Reaction Time cause->solution_coupling solution_base Solution 2: Modify Base/Solvent - Use Weaker Base - Reduce Base Equivalents - Ensure Anhydrous Solvent cause->solution_base solution_purification Solution 3: Refine Purification - Optimize RP-HPLC Gradient cause->solution_purification

References

Technical Support Center: Optimizing Z-Glu-OBzl Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with coupling Z-Glu(OBzl)-OH in SPPS?

The main challenges stem from the steric hindrance presented by the bulky Z (benzyloxycarbonyl) N-terminal protecting group and the OBzl (benzyl ester) side-chain protection. This bulkiness can slow down the acylation reaction, leading to incomplete coupling. Furthermore, N-terminal glutamic acid derivatives are susceptible to side reactions, most notably pyroglutamate formation.

Q2: What is pyroglutamate formation and when does it occur?

Pyroglutamate (pGlu) is a cyclic lactam that can form from an N-terminal glutamic acid residue. The reaction is an intramolecular cyclization where the N-terminal amine attacks the side-chain γ-carboxyl group, eliminating water. This is particularly problematic during the coupling step of the subsequent amino acid, where the deprotected N-terminal amine of Z-Glu(OBzl)-OH is exposed to basic conditions for an extended period. Accelerating the coupling step can help minimize this side reaction.[1]

Q3: Which classes of coupling reagents are recommended for Z-Glu(OBzl)-OH?

For difficult couplings like that of Z-Glu(OBzl)-OH, standard carbodiimide reagents like DIC alone may be insufficient. It is highly recommended to use either:

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly efficient. HATU is often considered superior for difficult sequences as it forms a more reactive OAt-active ester, leading to faster and more complete reactions.[2][3][4]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices that are known for clean reactions and are ideal for in-situ activation.[2]

  • Oxyma-Based Reagents: Reagents like COMU and PyOxim are modern, highly efficient, and safer alternatives to HOBt/HOAt-based reagents, as they are not potentially explosive.[5]

Q4: How can I monitor the efficiency of my Z-Glu(OBzl)-OH coupling reaction?

The most common method for monitoring the completion of a coupling reaction on-resin is the Kaiser test (ninhydrin test). A positive Kaiser test (blue bead color) indicates the presence of free primary amines, signifying an incomplete reaction. A negative test (yellow/clear beads) suggests the coupling is complete.

Q5: Can I "double couple" Z-Glu(OBzl)-OH if the first coupling is incomplete?

Yes. If a monitoring test (like the Kaiser test) indicates incomplete coupling after a standard reaction time, performing a second coupling is a common and effective strategy. This involves draining the reaction vessel and repeating the coupling procedure with a fresh solution of activated Z-Glu(OBzl)-OH before proceeding to the deprotection step.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Z-Glu(OBzl)-OH.

Problem 1: The Kaiser test is positive (blue beads) after the coupling step.

A positive Kaiser test indicates that the N-terminal amine of the growing peptide chain is still free and the coupling of Z-Glu(OBzl)-OH was incomplete.

// Nodes Problem [label="Positive Kaiser Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Action1 [label="Immediate Action:\nPerform a 'Double Couple'", fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Re-run Kaiser Test", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Success [label="Test Negative:\nProceed with Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Test Still Positive:\nInvestigate Root Cause", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

Cause1 [label="Suboptimal Activation/Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Steric Hindrance / Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Reagent Quality / Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution1 [label="Switch to a stronger coupling reagent\n(e.g., HATU, PyAOP, COMU).\nEnsure sufficient pre-activation time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Increase coupling time (e.g., to 2-4 hours).\nConsider coupling at elevated temperature (35-50°C).\nUse structure-breaking solvents (e.g., TFE, HFIP).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Use fresh, high-quality reagents.\nVerify correct equivalents of amino acid,\ncoupling reagent, and base (typically 3-5 eq.).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cap [label="Final Step if Failure Persists:\n'Cap' unreacted amines with Ac₂O\nto prevent deletion sequences.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Problem -> Action1 [label=" Primary Response"]; Action1 -> Check1; Check1 -> Success [label=" Negative"]; Check1 -> Failure [label=" Positive"]; Failure -> Cause1; Failure -> Cause2; Failure -> Cause3; Cause1 -> Solution1 [style=dashed]; Cause2 -> Solution2 [style=dashed]; Cause3 -> Solution3 [style=dashed]; Failure -> Cap [label=" Mitigation Strategy"]; } } endsnippet Caption: Troubleshooting workflow for incomplete Z-Glu(OBzl)-OH coupling.

Problem 2: Mass spectrometry of the final peptide shows a mass loss of 18 Da.

This is a strong indicator of pyroglutamate formation at an N-terminal glutamic acid position.

  • Root Cause: The deprotected N-terminal amine of the glutamic acid residue attacks its own side-chain ester, particularly during the activation/coupling phase of the next amino acid in the sequence. The prolonged exposure to basic conditions (e.g., DIPEA) facilitates this intramolecular reaction.

  • Prevention Strategies:

    • Use a Faster Coupling Reagent: Employing a highly efficient reagent like HATU or COMU for the subsequent coupling can significantly shorten the reaction time, reducing the window for pyroglutamate formation.[4][5]

    • In Situ Neutralization: Use a protocol where the coupling is initiated simultaneously with the neutralization of the TFA salt, minimizing the time the free amine is exposed to the base before reacting.

    • Use Milder Base: In some cases, using a weaker base like 2,4,6-collidine instead of DIPEA can reduce the rate of this side reaction.

Problem 3: Mass spectrometry shows unexpected adducts or side products after cleavage.

  • Transesterification: If alcohols were used in wash steps prior to coupling, the benzyl ester of the side-chain could undergo transesterification. Ensure solvents are properly removed.

  • Acylium Ion Formation: During final HF cleavage, the protonated γ-carboxyl group can form a reactive acylium ion, which may be trapped by scavengers (like anisole) to form ketone adducts.[2] Using appropriate scavenger cocktails and controlled cleavage conditions is crucial.

Data Presentation: Comparison of Coupling Reagents

While direct quantitative efficiency data for Z-Glu-OBzl is scarce, the relative performance of coupling reagents is well-established. The choice of reagent is critical for overcoming the steric hindrance associated with this amino acid.

Reagent ClassExample(s)Activation MechanismRelative Efficiency for Difficult CouplingsKey Considerations
Carbodiimide DICForms O-acylisourea intermediate. Requires an additive.Standard / ModerateProne to racemization without additives like HOBt or OxymaPure.[5] Byproduct (DIU) is soluble.[3]
Phosphonium PyBOP, PyAOPForms OBt- or OAt-phosphonium active esters.High to Very HighGenerates clean reactions with minimal side reactions. PyAOP is more reactive than PyBOP.[2]
Uronium/Aminium HBTU, HATUForms OBt- or OAt-uronium active esters.High to Very HighHATU is generally faster and more efficient than HBTU due to the reactivity of the OAt ester.[3][4] Can cause guanidinylation of the N-terminus if used in excess.[5]
Oxyma-Based COMU, PyOximForms Oxyma-based active esters.Very HighEfficiency is comparable or superior to HATU.[2][5] Considered a safer alternative to potentially explosive HOBt/HOAt-based reagents.[5]

Experimental Protocols

Recommended Protocol for Coupling Z-Glu(OBzl)-OH using HATU

This protocol is designed to maximize coupling efficiency and minimize side reactions for the sterically hindered Z-Glu(OBzl)-OH. It assumes a 0.1 mmol scale on a standard SPPS resin.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM), followed by N,N-Dimethylformamide (DMF).

  • Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation (Pre-activation):

  • In a separate, clean vial, dissolve Z-Glu(OBzl)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

// Nodes Start [label="Start:\nFmoc-Deprotected Resin", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Preactivate [label="Pre-activation Step (2-5 min)\nZ-Glu(OBzl)-OH + HATU + DIPEA\nin DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Coupling Reaction (1-2 hours)\nAdd activated mix to resin.\nAgitate at room temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Resin with DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitoring:\nPerform Kaiser Test", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Negative [label="Result: Negative (Yellow)\nCoupling Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive [label="Result: Positive (Blue)\nCoupling Incomplete", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Recouple:\nRepeat steps 2 & 3", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Resin (DMF, then DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Next [label="Proceed to Next Cycle\n(Deprotection)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Preactivate; Preactivate -> Couple; Couple -> Wash1; Wash1 -> Monitor; Monitor -> Negative [label=" Success"]; Monitor -> Positive [label=" Failure"]; Positive -> Recouple; Recouple -> Couple [style=dashed]; Negative -> Wash2; Wash2 -> Next; } } endsnippet Caption: Recommended experimental workflow for coupling Z-Glu(OBzl)-OH.

3. Coupling Reaction:

  • Drain the DMF from the washed resin.

  • Immediately add the pre-activated Z-Glu(OBzl)-OH solution to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended to 4 hours.

4. Monitoring and Washing:

  • After the coupling time, take a small sample of beads and perform a Kaiser test.

  • If the test is negative (yellow beads), the reaction is complete. Proceed to wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

  • If the test is positive (blue beads), the coupling is incomplete. Drain the vessel and repeat steps 2 and 3 for a "double coupling."

References

Technical Support Center: Z-Glu-OBzl Deprotection and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting the deprotection and cleavage of Z-Glu-OBzl. This guide provides answers to frequently asked questions and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides & FAQs

Q1: I am observing incomplete deprotection of my this compound. What are the common causes and how can I resolve this?

Incomplete deprotection can stem from several factors, including catalyst inefficiency, insufficient reaction time, or issues with the reaction conditions.

For Catalytic Hydrogenolysis:

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. If catalyst poisoning by sulfur-containing compounds or other impurities is suspected, consider pre-treating your starting material or using a larger amount of catalyst.

  • Hydrogen Source: For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is added in a sufficient molar excess.[1] When using hydrogen gas, ensure the system is properly purged and under adequate pressure.

  • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature can sometimes drive the reaction to completion. However, be cautious as this may also increase the risk of side reactions. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

For Acidic Cleavage (TFA, HF):

  • Acid Concentration and Scavengers: Ensure the concentration of the acid is appropriate for the cleavage. For Trifluoroacetic acid (TFA) cleavage, a standard cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often used. The choice and concentration of scavengers are crucial to prevent side reactions that can consume the acid or modify the product.

  • Reaction Time and Temperature: Strong acids like Hydrogen Fluoride (HF) typically require shorter reaction times (30-60 minutes) at low temperatures (0-5 °C).[2][3] Incomplete cleavage may necessitate extending the reaction time, but this should be done with care to avoid degradation.[4]

Q2: My final product yield is consistently low. What are the potential reasons and how can I improve it?

Low yields can be attributed to incomplete reactions, product degradation, or losses during work-up and purification.

  • Optimize Reaction Conditions: Systematically vary the reaction parameters such as catalyst loading, hydrogen donor concentration (for hydrogenolysis), acid concentration, and reaction time to find the optimal conditions for your specific substrate.

  • Minimize Side Reactions: Side reactions such as aspartimide formation or anisylation of the glutamic acid side chain can reduce the yield of the desired product, especially during strong acid cleavage.[3][5] Using appropriate scavengers and maintaining low temperatures (around 5°C or lower) can help mitigate these issues.[3][5]

  • Work-up Procedure: Ensure the work-up procedure is optimized to minimize product loss. After cleavage, the peptide is typically precipitated with cold diethyl ether.[2][4] Thorough washing of the precipitate is necessary to remove scavengers and other impurities.[4] For water-soluble products, careful extraction procedures are required.

  • Purification: Choose a suitable purification method. For glutamic acid, techniques like ion-exchange chromatography or crystallization can be effective. The pH during purification is critical; glutamic acid is least soluble at its isoelectric point (pI).

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent them?

The formation of side products is a common issue, particularly with strong acid cleavage.

  • Alkylation: Reactive cationic species generated during the removal of protecting groups can alkylate nucleophilic residues like tryptophan and methionine.[6] The use of scavengers like triisopropylsilane (TIS) or thioanisole is essential to trap these reactive intermediates.

  • Aspartimide Formation: For peptides containing aspartic acid, the formation of a five-membered ring (aspartimide) is a known side reaction, especially under acidic conditions.[6] Performing the cleavage at lower temperatures can reduce the rate of this side reaction.[3][5]

  • Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide.[6] Working under an inert atmosphere and using appropriate scavengers can help prevent this.[6]

Q4: How do I effectively purify the final glutamic acid product after deprotection?

The purification strategy depends on the nature of the impurities and the scale of the reaction.

  • Precipitation/Crystallization: Glutamic acid has a specific isoelectric point (pI) at which its solubility is minimal. Adjusting the pH of the aqueous solution to the pI can induce precipitation or crystallization, which is an effective purification step.

  • Chromatography: Ion-exchange chromatography is a powerful technique for separating amino acids from other charged or neutral molecules. Reversed-phase HPLC can also be used for analytical and preparative scale purification.

  • Work-up: After acidic cleavage, the crude peptide is typically precipitated with cold ether.[2][4] The precipitate should be washed thoroughly with cold ether to remove scavengers.[4] The peptide can then be dissolved in a suitable solvent like glacial acetic acid and lyophilized.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method offers a milder alternative to high-pressure hydrogenation.

  • Dissolution: Dissolve the this compound substrate in a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetic acid.[6]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogen Donor: Add a hydrogen donor such as formic acid or ammonium formate in a significant molar excess (e.g., 5-10 equivalents).[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is often complete within a few hours.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Work-up: Evaporate the solvent under reduced pressure. The resulting crude product can then be purified by crystallization or chromatography.

Protocol 2: TFA-Mediated Cleavage

This is a common method for cleaving peptides from solid-phase resins and removing acid-labile protecting groups.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[6] Dry the resin under vacuum.[6]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v). For peptides containing sensitive residues, other scavengers like thioanisole or 1,2-ethanedithiol (EDT) may be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6] Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[4]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.[6]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[4][6]

  • Isolation and Washing: Collect the precipitated peptide by centrifugation or filtration.[4] Wash the peptide pellet several times with cold diethyl ether to remove scavengers.[4]

  • Drying: Dry the final peptide product under vacuum.[6]

Data Presentation

Table 1: Comparison of Common Deprotection Methods for Z-Protected Amino Acids

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C1 atm H₂, RT, 1-16 hMild conditions, high yield, clean reactionCatalyst can be poisoned, not suitable for sulfur-containing peptides
Catalytic Transfer Hydrogenation Formic acid or Ammonium formate, Pd/CRT, 1-4 hAvoids use of H₂ gas, rapid, mild conditions[1]Requires excess hydrogen donor, potential for side reactions with formic acid[1]
TFA Cleavage TFA, Scavengers (e.g., H₂O, TIS)RT, 1-4 hEffective for many protecting groups, well-established protocolsHarsh acidic conditions, can cause side reactions (e.g., alkylation, aspartimide formation)[6]
HF Cleavage Anhydrous HF, Scavengers (e.g., anisole)0-5 °C, 30-60 minVery strong acid, effective for robust protecting groupsHighly toxic and corrosive, requires specialized equipment[2][3][5]

Visualizations

experimental_workflow_hydrogenolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst add_donor Add Hydrogen Donor add_catalyst->add_donor react Stir at Room Temp. (Monitor by TLC/HPLC) add_donor->react filter Filter to Remove Catalyst react->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (Crystallization/Chromatography) evaporate->purify

Caption: Workflow for this compound deprotection via catalytic transfer hydrogenation.

experimental_workflow_tfa_cleavage cluster_prep Preparation cluster_reaction Cleavage cluster_workup Work-up & Isolation wash_resin Wash & Dry Peptide-Resin cleave Add Cocktail to Resin (RT, 2-3h) wash_resin->cleave prep_cocktail Prepare Fresh TFA Cocktail prep_cocktail->cleave filter Filter Resin cleave->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash Wash & Dry Peptide precipitate->wash

Caption: Workflow for TFA-mediated cleavage and deprotection.

References

Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the purification of peptides containing the Z-Glu-OBzl moiety. The presence of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups on the glutamic acid residue introduces significant hydrophobicity, which can lead to challenges in solubility, aggregation, and chromatographic separation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the two benzyl groups, which significantly increase the peptide's hydrophobicity. This can lead to:

  • Poor Solubility: Difficulty in dissolving the crude peptide in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC).[1]

  • Peptide Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to the formation of aggregates that are difficult to purify and can result in broad or tailing peaks during chromatography.

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, may have similar retention times to the target peptide in RP-HPLC, making separation challenging.

Q2: Which chromatographic method is best for purifying a peptide with this compound still attached?

A2: Both reversed-phase and normal-phase chromatography can be employed, and the choice depends on the specific peptide and the nature of the impurities.

  • Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide purification.[2] However, for highly hydrophobic peptides, modifications to the standard protocol may be necessary, such as using a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) or optimizing the mobile phase with organic solvents and ion-pairing agents.[3][4]

  • Normal-Phase Chromatography can be an effective alternative, particularly for fully protected peptides that have poor solubility in aqueous solutions.[5] In this technique, a polar stationary phase (e.g., silica) is used with non-polar mobile phases.[5]

Q3: What are the recommended deprotection strategies for the Z and OBzl groups, and can they be removed simultaneously?

A3: The Z and OBzl groups are typically removed simultaneously under strong acidic conditions or by catalytic hydrogenation.

  • Catalytic Transfer Hydrogenation: This is a mild and efficient method for removing both Z and OBzl groups.[6][7] It is often preferred as it avoids the use of strong acids that can damage sensitive residues.

  • Anhydrous Hydrogen Fluoride (HF) Cleavage: This is a very effective but harsh method that removes most common protecting groups, including Z and OBzl.[8][9][10][11] It requires specialized equipment due to the hazardous nature of HF.

Q4: Can the Z and OBzl groups be removed selectively?

A4: Selective removal is challenging as both groups are susceptible to similar cleavage conditions. However, under carefully controlled conditions, some level of selectivity may be achievable. For instance, catalytic hydrogenation can sometimes be modulated to favor the cleavage of the Z group over the OBzl ester, although this is not a standard or straightforward procedure. For most applications, simultaneous removal is the intended strategy.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of peptides containing this compound.

Problem 1: Poor Peptide Solubility
  • Symptom: The lyophilized crude peptide does not dissolve in the initial mobile phase for RP-HPLC (e.g., water with 0.1% TFA). The solution is cloudy or contains visible precipitate.[1]

  • Possible Cause: The high hydrophobicity of the peptide due to the this compound moiety and other non-polar residues.

  • Solutions:

    • Initial Dissolution in Organic Solvent: First, attempt to dissolve the peptide in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol.[1][12]

    • Gradual Dilution: After dissolution in the organic solvent, slowly add the aqueous mobile phase while vortexing to prevent the peptide from precipitating.[1]

    • Injection Solvent Considerations: Ensure the final concentration of the organic solvent in your sample is lower than the initial mobile phase composition to ensure proper binding to the column.[1]

Problem 2: Peptide Aggregation Leading to Poor Peak Shape in RP-HPLC
  • Symptom: During RP-HPLC analysis, the peptide peak is broad, shows tailing, or multiple peaks are observed where a single peak is expected.

  • Possible Cause: Intermolecular aggregation of the hydrophobic peptide on the column or in solution.

  • Solutions:

    • Increase Column Temperature: Running the chromatography at a higher temperature (e.g., 40-60°C) can disrupt hydrophobic interactions and improve peak shape.[1]

    • Optimize Mobile Phase:

      • Organic Modifier: Test different organic modifiers such as acetonitrile, isopropanol, or ethanol in the mobile phase.

      • Ion-Pairing Agent: While TFA is standard, other ion-pairing agents like formic acid can be tested.

    • Lower Peptide Concentration: Injecting a more dilute sample can reduce the propensity for on-column aggregation.

Problem 3: Incomplete Deprotection of Z and OBzl Groups
  • Symptom: After the deprotection step, mass spectrometry analysis shows the presence of the desired peptide along with species corresponding to the peptide with one or both protecting groups still attached.

  • Possible Cause: Inefficient deprotection reaction.

  • Solutions:

    • For Catalytic Transfer Hydrogenation:

      • Catalyst Activity: Ensure the palladium catalyst is fresh and active.

      • Reaction Time and Hydrogen Source: Increase the reaction time and ensure the hydrogen donor (e.g., formic acid, ammonium formate) is in sufficient excess.

    • For HF Cleavage:

      • Reaction Time and Temperature: For peptides containing Arg(Tos) or other resistant groups, the cleavage time may need to be extended. Ensure the reaction is maintained at the optimal temperature (0-5°C).[10]

      • Scavengers: Use an appropriate scavenger cocktail to prevent side reactions that might interfere with deprotection.

Data Presentation

Table 1: Comparison of Purification Strategies for a Model Peptide Containing this compound

Purification StrategyPurity before Deprotection (%)Purity after Deprotection (%)Overall Yield (%)Notes
Strategy 1: RP-HPLC (C18) followed by Catalytic Transfer Hydrogenation 859665Good resolution but some peak tailing observed.
Strategy 2: Normal-Phase Chromatography followed by Catalytic Transfer Hydrogenation 909770Better initial purity for the protected peptide due to good separation from polar impurities.
Strategy 3: One-step HF Cleavage and Purification by RP-HPLC (C8) N/A9560Harsh conditions can lead to some side products, requiring careful optimization of the final purification.

Note: Data is illustrative and will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Containing Peptide
  • Column Selection: Start with a C8 or C4 reversed-phase column to reduce strong hydrophobic interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Slowly dilute with Mobile Phase A to the desired concentration, ensuring the peptide remains in solution.

  • Chromatographic Method:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: 220 nm.

    • Gradient: Develop a shallow gradient based on the peptide's hydrophobicity. A typical starting point is a linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

    • Column Temperature: Set to 40-50°C to improve peak shape.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze by mass spectrometry to confirm the identity of the peptide.

Protocol 2: Catalytic Transfer Hydrogenation for Deprotection of this compound
  • Reaction Setup:

    • Dissolve the purified, protected peptide in a suitable solvent such as methanol or a mixture of methanol and formic acid.[6][7]

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogen Donor Addition:

    • Add a hydrogen donor such as formic acid or ammonium formate in excess.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Final Purification: The deprotected peptide may require a final RP-HPLC polishing step to remove any minor impurities.

Protocol 3: Anhydrous HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation:

    • Place the dried peptide-resin in an HF-resistant reaction vessel.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Allow the reaction mixture to warm to 0-5°C and stir for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize to obtain the crude deprotected peptide, which can then be purified by RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_options Purification of Protected Peptide cluster_deprotection Deprotection cluster_final_purification Final Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with Z-Glu(OBzl)-OH) RP_HPLC Reversed-Phase HPLC (C4 or C8 column) SPPS->RP_HPLC Crude Protected Peptide NP_HPLC Normal-Phase HPLC (Silica column) SPPS->NP_HPLC Crude Protected Peptide Deprotection Simultaneous Removal of Z and OBzl Groups RP_HPLC->Deprotection NP_HPLC->Deprotection CTH Catalytic Transfer Hydrogenation Deprotection->CTH HF Anhydrous HF Cleavage Deprotection->HF Final_RP_HPLC Final RP-HPLC Polishing CTH->Final_RP_HPLC Crude Deprotected Peptide HF->Final_RP_HPLC Crude Deprotected Peptide Analysis Purity and Identity Check (LC-MS, Analytical HPLC) Final_RP_HPLC->Analysis Purified Peptide

Caption: Workflow for the purification of peptides containing this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_solubility Solubility Issues cluster_aggregation Aggregation / Poor Peak Shape cluster_deprotection_issues Incomplete Deprotection Problem Purification Issue (e.g., Poor Solubility, Aggregation) Dissolve_Organic Dissolve in minimal DMSO or DMF Problem->Dissolve_Organic If poor solubility Increase_Temp Increase column temperature (40-60°C) Problem->Increase_Temp If aggregation Check_Catalyst Check catalyst activity (for CTH) Problem->Check_Catalyst If incomplete deprotection Dilute_Aqueous Slowly dilute with aqueous mobile phase Dissolve_Organic->Dilute_Aqueous Optimize_Mobile_Phase Optimize organic modifier and ion-pairing agent Increase_Temp->Optimize_Mobile_Phase Lower_Conc Inject lower concentration Optimize_Mobile_Phase->Lower_Conc Increase_Time Increase reaction time (for CTH or HF) Check_Catalyst->Increase_Time

Caption: Troubleshooting workflow for common issues in this compound peptide purification.

References

Technical Support Center: Minimizing Racemization of Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl) during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when activating this compound?

A1: Racemization is the process that leads to the formation of an equimolar mixture of a chiral molecule's enantiomers (L and D forms). In peptide synthesis, the starting amino acids are typically in the L-configuration. During the activation of the carboxyl group of this compound for peptide bond formation, the stereochemical integrity of the α-carbon can be compromised, leading to the formation of the undesired D-enantiomer. This loss of stereochemical purity can result in diastereomeric peptide impurities that are often difficult to separate and can significantly impact the biological activity and safety of the final peptide therapeutic.

Q2: What is the primary mechanism of racemization for this compound during activation?

A2: The predominant mechanism of racemization for N-acyl amino acids like this compound during activation is through the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing N-α-benzyloxycarbonyl (Z) group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent reprotonation can occur from either side of the planar ring, resulting in a mixture of L- and D-isomers.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors influence the rate and extent of racemization during the activation of this compound:

  • Coupling Reagents: The choice of activating agent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are known to suppress racemization by forming active esters that are more resistant to oxazolone formation.[2][3]

  • Bases: The type and concentration of the base used can significantly affect racemization. Strong, sterically unhindered bases can promote the abstraction of the α-proton, leading to higher levels of epimerization.[1]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes increase the rate of epimerization.

  • Temperature: Higher temperatures generally accelerate both the coupling reaction and the rate of racemization. Therefore, performing couplings at lower temperatures is often recommended to minimize epimerization.[4]

  • Pre-activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component can increase the opportunity for racemization to occur.

Troubleshooting Guides

Problem 1: High levels of D-isomer detected after coupling this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as an aminium/uronium salt like HBTU or HATU, or a phosphonium salt like PyBOP. These are generally considered safer in terms of racemization compared to carbodiimides alone.[5]
Absence of Racemization Suppressant Always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) when using carbodiimide coupling reagents like DCC or EDC.[3]
Strong or Sterically Unhindered Base If a tertiary amine base is required, opt for a weaker or more sterically hindered base. For instance, consider using N-methylmorpholine (NMM) or sym-collidine instead of N,N-diisopropylethylamine (DIPEA).
Prolonged Reaction Time at Room Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization. Monitor the reaction progress to avoid unnecessarily long reaction times.
Inappropriate Solvent Consider switching to a less polar aprotic solvent. While DMF is common, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer advantages in certain cases.
Problem 2: Inconsistent results with carbodiimide-based couplings.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Side Reactions with Carbodiimides Carbodiimides like DCC and EDC can lead to the formation of N-acylurea byproducts, which can complicate purification and may be associated with increased racemization. The use of an additive like HOBt is crucial to minimize these side reactions by forming a more stable active ester intermediate.[4]
Variability in Reagent Quality Ensure the carbodiimide reagent is of high purity and has been stored correctly to avoid degradation.
Pre-activation without an Additive Avoid pre-activating this compound with a carbodiimide alone. If pre-activation is necessary, it should be done in the presence of a racemization suppressant like HOBt.

Data Presentation: Racemization Levels with Various Coupling Reagents

The following table summarizes typical racemization levels observed with different coupling reagents. Please note that the exact percentage of the D-isomer can vary based on the specific reaction conditions.

Coupling Reagent/Method Additive Typical % Racemization (D-isomer)
HCTU-< 0.5%
DCC-10-30%
DCCHOBt1-5%
EDCHOBt1-4%

This data is a synthesis of typical results found in comparative studies and may not be specific to this compound.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HBTU/HOBt

This protocol is designed for the solution-phase coupling of this compound to an amino acid ester or peptide.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride or peptide with a free N-terminus (1.0 equivalent)

  • HBTU (1.0 equivalent)

  • HOBt (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add the remaining DIPEA (1.0 eq.) to the this compound solution.

  • Immediately add the neutralized amino component solution to the activated this compound solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification procedures.

Protocol 2: Low-Racemization Coupling of this compound using EDC/HOBt

This protocol provides an alternative method using a carbodiimide coupling reagent.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride or peptide with a free N-terminus (1.0 equivalent)

  • EDC·HCl (1.1 equivalents)

  • HOBt (1.0 equivalent)

  • N-Methylmorpholine (NMM) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.0 eq.) to the reaction mixture to neutralize the hydrochloride salt.

  • Add EDC·HCl (1.1 eq.) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, proceed with the standard aqueous work-up to remove the urea byproduct and excess reagents, followed by purification.

Visualizations

RacemizationMechanism ZGluOBzl Z-Glu(L)-OBzl ActivatedEster Activated Ester/Intermediate ZGluOBzl->ActivatedEster Activation (Coupling Reagent) Oxazolone Planar Oxazolone (Achiral) ActivatedEster->Oxazolone Base-catalyzed α-proton abstraction Peptide Desired L-Peptide ActivatedEster->Peptide Coupling with Amine Component DGluOBzl Z-Glu(D)-OBzl (Racemized Product) Oxazolone->DGluOBzl Reprotonation Oxazolone->Peptide Coupling (slower, leads to racemization)

Caption: Mechanism of racemization of this compound via oxazolone formation during activation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Evaluate Base and Stoichiometry Start->CheckBase CheckConditions Assess Reaction Temperature and Time Start->CheckConditions CheckSolvent Consider Solvent Polarity Start->CheckSolvent SolutionReagent Switch to HBTU/HATU or add HOBt/Oxyma CheckReagent->SolutionReagent SolutionBase Use weaker/sterically hindered base (e.g., NMM) CheckBase->SolutionBase SolutionConditions Lower temperature to 0°C, shorten reaction time CheckConditions->SolutionConditions SolutionSolvent Use less polar solvent (e.g., DCM) CheckSolvent->SolutionSolvent

Caption: Troubleshooting workflow for addressing high racemization of this compound.

References

Impact of steric hindrance on Z-Glu-OBzl coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-Glu-OBzl Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions regarding the impact of steric hindrance on coupling reactions involving N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (this compound).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound coupling reactions?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky groups near a reaction center impedes the reaction.[1] In the context of this compound coupling, the bulky benzyloxycarbonyl (Z) and benzyl (OBzl) groups can physically block the approach of coupling reagents and the amine nucleophile. This obstruction slows down the rate of amide bond formation, leading to lower reaction yields, incomplete reactions, and an increased likelihood of side reactions.[1]

Q2: Besides the protecting groups on this compound, what other factors contribute to steric hindrance?

A: Significant steric challenges can also arise from the amine component being coupled. Key contributors include:

  • α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, severely restricting access to the amine group.[1]

  • N-methylated amino acids: A methyl group on the amine nitrogen reduces its nucleophilicity and adds bulk.[1][2]

  • β-branched amino acids: Amino acids with side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can hinder the reaction.[1]

  • Bulky side-chain protecting groups: Large protecting groups on the amine component can add to the cumulative steric hindrance.[1]

Q3: What are the common side reactions when coupling is slowed by steric hindrance?

A: When the desired amide bond formation is slow, alternative reaction pathways can become more prominent. Common side reactions include:

  • N-acylurea formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated acid.[3] Using additives like HOBt or Oxyma Pure can minimize this side reaction.[3]

  • Racemization: The activation of the carboxylic acid can lead to the ionization of the α-hydrogen, especially with longer activation times or elevated temperatures, resulting in a loss of stereochemical purity.[4]

  • Guanidinylation: Some uronium-based coupling reagents (e.g., HBTU, TBTU) can react with the free N-terminal amine, leading to chain termination. This is more problematic when the primary coupling reaction is slow.[5]

Troubleshooting Guide

Problem: Low or no yield in my this compound coupling reaction.

This is a common issue, often stemming from the steric bulk of the reactants. The following workflow can help diagnose and solve the problem.

Troubleshooting Workflow for Low Coupling Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Are this compound & amine pure? - Are coupling reagents fresh? - Is stoichiometry correct (slight excess of acid/reagent)? start->check_reagents reagents_ok Reagents & Stoichiometry OK check_reagents->reagents_ok YES reagents_bad Fix Reagent/Stoichiometry Issues check_reagents->reagents_bad NO optimize_conditions 2. Optimize Reaction Conditions - Increase reaction time (e.g., to 24h). - Cautiously increase temperature (e.g., to 40°C). - Check solvent (DMF, NMP are good choices). reagents_ok->optimize_conditions reagents_bad->start Re-run Experiment yield_improved1 Yield Improved? optimize_conditions->yield_improved1 conditions_ok Conditions Optimized change_reagent 3. Change Coupling Reagent - Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or COMU). - Consider phosphonium vs. aminium salts. yield_improved1->change_reagent NO end_success Problem Solved yield_improved1->end_success YES yield_improved2 Yield Improved? change_reagent->yield_improved2 yield_improved2->end_success YES end_fail Consult Further Literature / Technical Support yield_improved2->end_fail NO

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Impact of Coupling Reagents

The choice of coupling reagent is critical when dealing with steric hindrance. More potent reagents can significantly improve yields by accelerating the formation of the active intermediate and subsequent amidation.

Table 1: Comparison of Coupling Reagent Performance in Sterically Hindered Reactions

Coupling Reagent/SystemReagent TypeKey Advantages for Hindered CouplingsPotential Drawbacks
DCC or EDC / HOBt CarbodiimideCost-effective, widely used baseline.[6]Prone to N-acylurea side reaction; may be too slow for severe hindrance.[3]
DIC / Oxyma Pure CarbodiimideOutperforms HOBt-based systems in some cases; urea byproduct is soluble.[3][7]
PyBOP Phosphonium SaltGenerates OBt esters; generally clean reactions with minimal side products.[5]Produces carcinogenic HMPA byproduct (original BOP); PyBOP is a safer alternative.[8]
HATU / DIPEA Aminium SaltHighly efficient, generates reactive HOAt esters; excellent for difficult couplings including N-methyl amino acids.[5][9]Higher cost; can cause guanidinylation if activation is slow.[5]
COMU Aminium SaltCoupling efficiency comparable to HATU; incorporates Oxyma for improved safety and solubility.[9]Higher cost.
TFFH Aminium SaltGenerates highly reactive amino acid fluorides in situ, well-suited for α,α-disubstituted amino acids.[9]Reagent is moisture-sensitive.

Note: Yields are highly substrate-dependent. This table provides a general comparison of reagent efficacy.

Experimental Protocols

Protocol: General Procedure for this compound Coupling using EDC/HOBt

This protocol describes a standard solution-phase coupling of this compound to a generic amino acid ester (H-AA-OR).

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[10]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[10]

  • Base (e.g., Diisopropylethylamine, DIPEA, or N-Methylmorpholine, NMM) (1.1 eq if starting with the amine HCl salt)[10]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[10]

  • Amine Addition: Add the amino acid ester hydrochloride (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.[10]

  • Base Addition: Add the base (e.g., DIPEA, 1.1 eq) dropwise and stir for 10-15 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.[10]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Mechanism of Carbodiimide Coupling with HOBt Additive

G RCOOH This compound (Carboxylic Acid) O_acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acyl EDC EDC (Carbodiimide) EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt (Fast) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow) HOBt HOBt (Additive) HOBt->HOBt_ester Peptide Peptide Bond (Product) HOBt_ester->Peptide + R'-NH2 Urea EDC-Urea (Byproduct) HOBt_ester->Urea Amine R'-NH2 (Amine) Amine->Peptide invis1 invis2

Caption: HOBt intercepts the reactive O-acylisourea to prevent N-acylurea formation.

References

Technical Support Center: Optimizing Peptide Synthesis with Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptide synthesis when incorporating N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in peptide synthesis?

A1: this compound is a protected form of glutamic acid used in peptide synthesis. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxyl group is protected by a benzyl (Bzl) ester. These protecting groups prevent unwanted side reactions at these functional groups during peptide bond formation. The Z group is typically removed by catalytic hydrogenation, while the benzyl ester is cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), or also by hydrogenation.

Q2: What are the most common side reactions associated with the use of Z-Glu(OBzl)-OH and how can they be minimized?

A2: The most common side reactions are pyroglutamate formation and transesterification.[1][2][3]

  • Pyroglutamate Formation: The N-terminal glutamic acid residue can cyclize to form a pyroglutamyl residue, especially under acidic or basic conditions. This results in a truncated peptide and is often observed as a mass loss of 18 Da in mass spectrometry analysis.[3] To minimize this, it is crucial to control the pH during synthesis and workup, and to use coupling reagents that allow for short activation times.[3]

  • Transesterification: This can occur if alcohols are used as solvents or are present during the attachment of Boc-Glu(OBzl) to the resin, particularly with certain catalysts, leading to the formation of different esters of the glutamic acid side chain.[1][2] Using alternative, alcohol-free solvents and purification methods can mitigate this issue.

Q3: Which peptide synthesis strategy is most compatible with this compound?

A3: this compound is most commonly used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, and the side-chain protecting groups are typically benzyl-based. The final cleavage and deprotection of the peptide from the resin are usually achieved using a strong acid like HF.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound
  • Symptoms:

    • Low overall yield of the final peptide.

    • Presence of deletion sequences (missing the glutamic acid residue) in mass spectrometry analysis.

    • Positive Kaiser test (for primary amines) after the coupling step, indicating incomplete reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Use a more potent coupling reagent. For sterically hindered amino acids, reagents like HATU or HBTU are often more effective than standard carbodiimides like DCC or DIC.[4][5]
Suboptimal Activation Pre-activate the this compound for a sufficient time before adding it to the resin. Ensure the correct stoichiometry of the amino acid, coupling reagent, and base (if applicable).
Peptide Aggregation If the peptide sequence is prone to aggregation on the resin, consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts.[6]
Insufficient Reaction Time Increase the coupling time or perform a double coupling, where the coupling step is repeated with a fresh solution of activated this compound.
Issue 2: Side Product Formation During Cleavage and Deprotection
  • Symptoms:

    • Multiple peaks in the HPLC chromatogram of the crude peptide.

    • Mass spectrometry data indicating masses that do not correspond to the target peptide or expected deletion/truncation sequences.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Removal of Benzyl Protecting Group Ensure sufficient cleavage time with a strong acid like HF. For peptides containing multiple benzyl-protected residues, a longer reaction time may be necessary.
Alkylation of Sensitive Residues During acid cleavage, the released benzyl cations can modify sensitive amino acids like tryptophan or methionine. Use appropriate scavengers in the cleavage cocktail, such as anisole or thioanisole, to trap these reactive species.[7]
Aspartimide Formation If an aspartic acid residue is adjacent to the glutamic acid, aspartimide formation can occur under acidic or basic conditions. Using a cyclohexyl ester (OcHx) for the aspartic acid side chain instead of a benzyl ester can suppress this side reaction.[8]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the yield of peptide synthesis. While specific comparative data for this compound is not extensively published in a single table, the following table summarizes the general efficiency of common coupling reagents in SPPS. These yields are illustrative and can vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseTypical Yield (%)
HATU HOAtDIPEA~99
HBTU HOBtDIPEA~95-98
PyBOP HOBtDIPEA~95
DCC HOBt-~90
COMU -DIPEA>99

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) Incorporating this compound

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

  • Resin Preparation: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method for minimal racemization.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound (using HBTU):

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Dry the fully assembled peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (10% v/v).

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Peptide Synthesis start Low Peptide Yield check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_deprotection Check Deprotection Efficiency start->check_deprotection ms_analysis Analyze Crude Product by MS start->ms_analysis coupling_incomplete Incomplete Coupling check_coupling->coupling_incomplete Positive Test deprotection_incomplete Incomplete Deprotection check_deprotection->deprotection_incomplete Incomplete side_reactions Side Reactions or Aggregation ms_analysis->side_reactions Unexpected Masses solution_coupling Optimize Coupling: - Use stronger coupling reagent (HATU) - Double couple - Increase reaction time coupling_incomplete->solution_coupling solution_deprotection Optimize Deprotection: - Increase deprotection time - Use fresh reagent deprotection_incomplete->solution_deprotection solution_side_reactions Address Side Reactions: - Adjust cleavage cocktail - Change solvent to reduce aggregation side_reactions->solution_side_reactions

Caption: A workflow for troubleshooting low yield in SPPS.

Z_Glu_OBzl_Reactions This compound Structure and Common Side Reactions cluster_side_reactions Side Reactions z_glu_obzl This compound NH-Z C=O CH2-CH2-C(=O)O-Bzl pyroglutamate {Pyroglutamate Formation | Loss of H2O from N-terminus} z_glu_obzl:n->pyroglutamate Acid/Base (if N-terminal) transesterification {Transesterification | R-OH attacks side-chain ester} z_glu_obzl:side->transesterification Alcohol/Base

Caption: Structure of this compound and common side reactions.

References

Validation & Comparative

A Tale of Two Protecting Groups: Z-Glu-OBzl vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. For glutamic acid, two of the most historically and currently relevant protected derivatives are Z-Glu-OBzl and Fmoc-Glu(OtBu)-OH. This guide provides an in-depth, objective comparison of these two building blocks, supported by a summary of expected experimental outcomes and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At the heart of the comparison lies the fundamental difference in their protecting group strategies. This compound belongs to the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, while Fmoc-Glu(OtBu)-OH is the cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This dictates orthogonal deprotection conditions, influencing the entire synthetic workflow.

Protecting Group Strategies: A Fundamental Divide

This compound utilizes the benzyloxycarbonyl (Z) group for the α-amino protection and a benzyl (Bzl) ester for the γ-carboxyl side-chain. Both are typically removed under strong acidic conditions, such as with hydrogen fluoride (HF), or through catalytic hydrogenation. The Boc group is used for temporary Nα-protection during chain elongation and is removed with a milder acid like trifluoroacetic acid (TFA).

Fmoc-Glu(OtBu)-OH , in contrast, employs the base-labile Fmoc group for Nα-protection and an acid-labile tert-butyl (tBu) ester for the side-chain. This allows for an orthogonal deprotection scheme where the Fmoc group is removed with a base, typically piperidine, and the tBu group is cleaved with TFA during the final cleavage from the resin.[1]

Performance in Solid-Phase Synthesis: A Comparative Overview

The choice between this compound and Fmoc-Glu(OtBu)-OH has significant implications for the synthesis of peptides containing glutamic acid. The following table summarizes the expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Crude Peptide Purity (HPLC) ~75-85%~70-80%Purity can be sequence-dependent. Fmoc strategy may show more side products like aspartimide.
Overall Yield ~50-60%~45-55%Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[2]
Major Side Product Formation Pyroglutamate, Alkylated productsAspartimide, Pyroglutamate, Piperidinyl adductsSide reaction profiles are distinct and depend heavily on synthesis conditions.
Coupling Efficiency >99%>99%With modern coupling reagents, both can achieve high coupling efficiencies.
Deprotection Conditions Nα-Boc: 50% TFA in DCMFinal (Z/Bzl): HF or Catalytic Transfer HydrogenationNα-Fmoc: 20% Piperidine in DMFFinal (tBu): 95% TFAFmoc deprotection is milder for the growing peptide chain.[3] Catalytic transfer hydrogenation offers a milder alternative for Z/Bzl removal.[4][5]

Key Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.

Boc_SPPS_Workflow Resin Resin-AA(Boc) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing NextCycle Next Cycle Washing->NextCycle

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin-AA(Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing NextCycle Next Cycle Washing->NextCycle

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Common Side Reactions: A Double-Edged Sword

Both strategies are susceptible to side reactions involving the glutamic acid residue, which can impact the purity and yield of the final peptide.

Side Reactions with this compound
  • Pyroglutamate Formation: If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate, especially during coupling of the subsequent amino acid.[6] This side reaction can be minimized by ensuring rapid and efficient coupling.

  • Acid-Catalyzed Side Reactions: During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.

  • Incomplete Deprotection: Catalytic transfer hydrogenation, while milder, can sometimes be inefficient for sterically hindered residues or poisoned by sulfur-containing amino acids, leading to incomplete removal of the Z or Bzl groups.

Side Reactions with Fmoc-Glu(OtBu)-OH
  • Aspartimide Formation: This is a major side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic or glutamic acid residue, forming a cyclic imide. This is particularly problematic during the piperidine-mediated Fmoc deprotection.[7][8] The aspartimide can then be cleaved to form a mixture of α- and β-peptides, which are often difficult to separate. Strategies to suppress this include using bulkier side-chain protecting groups or adding acidic additives to the piperidine solution.[1][9]

  • Pyroglutamate Formation: Similar to the Boc/Bzl strategy, N-terminal glutamic acid can form pyroglutamate.[10][11]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.

Side_Reactions cluster_Fmoc Fmoc-Glu(OtBu)-OH cluster_Z This compound Fmoc_Glu Fmoc-Glu(OtBu)-Peptide Aspartimide Aspartimide Formation Fmoc_Glu->Aspartimide Piperidine Pyroglutamate_Fmoc Pyroglutamate Formation Fmoc_Glu->Pyroglutamate_Fmoc N-terminal Glu Diketopiperazine Diketopiperazine Formation Fmoc_Glu->Diketopiperazine Dipeptide stage Z_Glu Z-Glu(OBzl)-Peptide Pyroglutamate_Z Pyroglutamate Formation Z_Glu->Pyroglutamate_Z N-terminal Glu Alkylation Alkylation of Trp/Met Z_Glu->Alkylation Strong Acid Cleavage Incomplete_Deprotection Incomplete Deprotection Z_Glu->Incomplete_Deprotection Catalytic Hydrogenation

Common Side Reactions Associated with Each Derivative.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-Glu(OtBu)-OH into a peptide chain are provided below. These protocols are for manual solid-phase synthesis and can be adapted for automated synthesizers.

Protocol 1: Solid-Phase Synthesis using this compound (Boc/Bzl Strategy)

This protocol assumes the use of a Merrifield resin and Boc-protected amino acids.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling (if Glu is not the C-terminal):

    • Deprotect the preceding amino acid by treating the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralize with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash with DCM (3x).

    • In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection (Catalytic Transfer Hydrogenation):

    • After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Suspend the peptide-resin in a mixture of formic acid and methanol.[4]

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC.

    • Filter the catalyst and wash with methanol.

    • Evaporate the solvent and precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[12]

Protocol 2: Solid-Phase Synthesis using Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)

This protocol assumes the use of a Rink Amide resin and Fmoc-protected amino acids.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[13]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 1 hour.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[14]

Conclusion: Making the Right Choice

The decision between this compound and Fmoc-Glu(OtBu)-OH is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the peptide and the available synthetic infrastructure.

Fmoc-Glu(OtBu)-OH is the modern workhorse for SPPS, favored for its milder deprotection conditions, which are compatible with a wide range of sensitive modifications and complex peptides.[3] However, the propensity for aspartimide formation requires careful consideration and optimization, especially for susceptible sequences.

This compound , while part of an older strategy, remains a valuable tool, particularly when orthogonality to Fmoc and Boc is desired. The advent of milder deprotection methods like catalytic transfer hydrogenation has mitigated the primary drawback of harsh acid cleavage.[4] For simpler peptides where aspartimide formation is a major concern, the Boc/Bzl strategy with this compound can offer a more robust synthetic route.

Ultimately, a thorough understanding of the chemistry, potential side reactions, and the specific context of the target peptide will guide the researcher to the most appropriate and successful synthetic strategy.

References

A Comparative Guide to Z-Glu-OBzl and Z-Glu(OAll)-OH Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. The choice of a protecting group for the side chain of glutamic acid, a frequently incorporated amino acid, can significantly impact the overall yield, purity, and synthetic strategy. This guide provides an objective comparison of two commonly used protecting groups for the γ-carboxyl group of glutamic acid: the benzyl ester (Z-Glu-OBzl) and the allyl ester (Z-Glu(OAll)-OH).

This comparison is based on their chemical properties, deprotection methods, orthogonality, and potential side reactions, supported by established experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics of this compound and Z-Glu(OAll)-OH to provide a clear and concise comparison for easy reference.

FeatureThis compound (γ-Benzyl Ester)Z-Glu(OAll)-OH (γ-Allyl Ester)
Chemical Structure Benzyl ester protecting the γ-carboxyl group.Allyl ester protecting the γ-carboxyl group.
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HF, TFMSA).Palladium(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄ and a scavenger like PhSiH₃).
Orthogonality Not orthogonal to other acid-labile protecting groups (e.g., Boc) when using strong acid cleavage. It is orthogonal to Fmoc and other base-labile groups.Fully orthogonal to both acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[1]
Stability Stable to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc removal.[2]Stable to both acidic and basic conditions used for Boc and Fmoc deprotection, respectively.[1]
Potential Side Reactions - Anisylation of Glu: During strong acid cleavage (e.g., HF), the benzyl cation can react with scavengers like anisole. - Aspartimide formation: Can be promoted by strong acid cleavage, especially in sequences containing Asp-Gly or Asp-Ser.[3]- Pyroglutamate formation: Can occur upon deprotection of the allyl ester.[4] - Catalyst poisoning: The palladium catalyst can be poisoned by certain functional groups, leading to incomplete deprotection.[5]
Typical Applications Widely used in both solution-phase and solid-phase peptide synthesis, particularly in Boc-based strategies.[2]Primarily used in solid-phase peptide synthesis (SPPS) where orthogonal deprotection is required for on-resin modifications like cyclization or branching.[6][7]

Experimental Protocols

Detailed methodologies for the deprotection of each protecting group are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and other protecting groups present.

Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl ester from a Z-protected glutamic acid residue using catalytic transfer hydrogenolysis with ammonium formate.

Materials:

  • Z-Glu(OBzl)-containing peptide

  • Methanol (MeOH)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Celite®

  • Nitrogen gas

Procedure:

  • Dissolve the Z-Glu(OBzl)-containing peptide in methanol.

  • To the solution, add ammonium formate (typically 10-20 equivalents per benzyl group).

  • Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) for the disappearance of the starting material. Reaction times can vary from 1 to 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.

Orthogonal Deprotection of Z-Glu(OAll)-OH

This protocol outlines the selective removal of the allyl ester from a Z-Glu(OAll)-OH residue on a solid support using a palladium(0) catalyst.[6]

Materials:

  • Peptide-resin containing the Glu(OAll) residue

  • Dichloromethane (DCM)

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen gas

Procedure:

  • Swell the peptide-resin in dichloromethane (DCM).

  • In a separate flask, prepare a solution of tetrakis(triphenylphosphine)palladium(0) in DCM (e.g., 0.025 M).

  • In another flask, prepare a solution of phenylsilane in DCM (e.g., 0.5 M).

  • Under a nitrogen atmosphere, add the phenylsilane solution to the swollen resin, followed by the Pd(PPh₃)₄ solution.

  • Gently agitate the reaction mixture at room temperature. Microwave irradiation can be used to accelerate the reaction.[6]

  • The deprotection is typically complete within 30 minutes to 2 hours. Monitor the reaction for completion.

  • Drain the reaction vessel and wash the resin extensively with DCM to remove the catalyst and byproducts.

  • Repeat the deprotection cycle if necessary to ensure complete removal of the allyl group.

  • Wash the resin with a scavenger solution (e.g., sodium diethyldithiocarbamate in DMF) to remove any residual palladium.[4]

  • Finally, wash the resin with DMF and DCM before proceeding to the next synthetic step.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the protecting groups and their respective deprotection workflows.

Caption: Structures of this compound and Z-Glu(OAll)-OH.

G Deprotection Workflow for this compound start Z-Glu(OBzl)-Peptide process1 Catalytic Hydrogenolysis (H2, Pd/C) start->process1 process2 Strong Acid Cleavage (e.g., HF) start->process2 end Deprotected Glu-Peptide process1->end process2->end

Caption: Deprotection pathways for the this compound protecting group.

G Orthogonal Deprotection Workflow for Z-Glu(OAll)-OH start Z-Glu(OAll)-Peptide on Resin process Palladium(0) Catalysis (Pd(PPh3)4, PhSiH3) start->process end Deprotected Glu-Peptide on Resin process->end

Caption: Orthogonal deprotection of the Z-Glu(OAll)-OH protecting group.

Discussion: Choosing the Right Protecting Group

The choice between this compound and Z-Glu(OAll)-OH depends heavily on the overall synthetic strategy.

This compound is a robust and cost-effective protecting group suitable for many applications. Its stability to both acidic and basic conditions used for Nα-deprotection makes it a reliable choice. However, its removal by catalytic hydrogenolysis may not be compatible with peptides containing other reducible functional groups (e.g., Cys, Met, Trp). The use of strong acids for deprotection can lead to side reactions and is not suitable for sensitive peptides.

Z-Glu(OAll)-OH offers the significant advantage of orthogonality.[1] Its deprotection under mild, neutral conditions using a palladium catalyst allows for the selective unmasking of the γ-carboxyl group in the presence of acid- and base-labile protecting groups. This makes it an invaluable tool for the synthesis of complex peptides requiring on-resin side-chain modifications, such as lactamization for cyclization or the attachment of labels and other moieties.[6][7] The primary drawbacks are the higher cost of the starting material and the palladium catalyst, as well as the potential for catalyst inhibition.

Conclusion

Both this compound and Z-Glu(OAll)-OH are effective protecting groups for the side chain of glutamic acid, each with a distinct profile of advantages and disadvantages. This compound is a classic and economical choice for routine peptide synthesis, while Z-Glu(OAll)-OH provides the crucial advantage of orthogonality, enabling more complex synthetic routes. The selection should be made after careful consideration of the peptide sequence, the presence of other sensitive functional groups, and the overall synthetic goal. For researchers requiring on-resin side-chain manipulation, the versatility of the allyl protecting group is often indispensable.

References

Characterization of Peptides Synthesized with Z-Glu-OBzl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and the ultimate biological activity of the final product. This guide provides an objective comparison of peptides synthesized using N-α-carbobenzyloxy-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl), a classical protecting group strategy, with other common alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic route for your research needs.

Performance Comparison of Glutamic Acid Protecting Groups

The selection of a protecting group for the side chain of glutamic acid significantly impacts the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the crude peptide. The most common strategies involve the use of benzyl (Bzl) esters in Boc-based chemistry and tert-butyl (tBu) esters in Fmoc-based chemistry.

Protecting Group StrategyChemistryTypical Crude Purity (%)Overall Yield (%)Key Considerations
This compound / Boc-Glu(OBzl)-OH Boc/BzlVariable, generally lower than Fmoc/tBuDependent on sequence and coupling efficiencyProne to side reactions such as transesterification and dipeptide formation. Requires strong acid (e.g., HF) for final cleavage, which can degrade sensitive residues.
Fmoc-Glu(OtBu)-OH Fmoc/tBuGenerally high (>90%)Generally highMilder cleavage conditions (TFA) preserve sensitive residues. Less prone to aggregation during synthesis compared to Boc/Bzl strategies for some sequences.
Fmoc-Glu(OAll)-OH Fmoc/AllylHighHighOrthogonal protecting group removable with Pd(0), allowing for on-resin side-chain modification.
Fmoc-Glu(OMpe)-OH / Fmoc-Glu(ODie)-OH Fmoc/tBuHighHighDesigned to reduce aspartimide formation in sensitive sequences.

Common Side Reactions Associated with this compound

The use of this compound in peptide synthesis, particularly within the Boc/Bzl strategy, is associated with several potential side reactions that can impact the purity and yield of the target peptide.

  • Transesterification: In the presence of alcohols and a base catalyst during resin attachment, the benzyl ester of Boc-Glu(OBzl)-OH can undergo transesterification, leading to the formation of the corresponding methyl, ethyl, or other alkyl esters.

  • Dipeptide Formation: During the benzyloxycarbonylation of H-Asp(OBzl)-OH (a related protected amino acid), the formation of a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, has been observed. A similar side reaction can be anticipated with glutamic acid derivatives under certain conditions.

  • Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamic acid, a common side reaction that can occur under both acidic and basic conditions encountered during peptide synthesis and cleavage.

  • Aspartimide Formation (in Asp-containing peptides): While not a direct side reaction of this compound, in peptides containing aspartic acid residues, the use of benzyl ester protection for the beta-carboxyl group can lead to the formation of aspartimide intermediates, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. This can result in a mixture of α- and β-coupled peptides.

Experimental Protocols

Accurate characterization of synthesized peptides is crucial for ensuring purity and confirming identity. The following are detailed methodologies for the analysis of peptides, including those synthesized with this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol outlines a standard method for determining the purity of a synthetic peptide.

Objective: To separate the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and products of side reactions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Solvent: A mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: 220 nm (for the peptide backbone).

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is used to confirm the molecular weight of the synthesized peptide.

Objective: To verify that the synthesized peptide has the correct mass, confirming the incorporation of the correct amino acid sequence.

Instrumentation:

  • LC-MS system (e.g., a high-resolution mass spectrometer such as an Orbitrap or Q-TOF coupled to a nano- or micro-flow HPLC).

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 150 mm, 1.7 µm particle size).

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of approximately 300 nL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected charge states of the peptide (e.g., m/z 400-2000).

  • Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the peptide. Compare the experimentally determined mass with the theoretical mass calculated from the peptide sequence.

Experimental and Logical Workflows

The synthesis and characterization of peptides follow a structured workflow to ensure the desired product is obtained with high purity.

cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis start Select Synthesis Strategy (e.g., Boc/Bzl with this compound) resin_prep Resin Preparation and First Amino Acid Coupling start->resin_prep synthesis_cycle Iterative Cycles of: 1. Deprotection 2. Washing 3. Coupling 4. Washing resin_prep->synthesis_cycle cleavage Cleavage from Resin and Global Deprotection synthesis_cycle->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification purity_check Purity Analysis (RP-HPLC) purification->purity_check identity_confirm Identity Confirmation (LC-MS) purity_check->identity_confirm lyophilization Lyophilization identity_confirm->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: General workflow for solid-phase peptide synthesis and subsequent purification and analysis.

The decision-making process for selecting a glutamic acid protecting group involves considering several factors related to the peptide sequence and the desired final product characteristics.

start Peptide Synthesis Requirement sensitive_residues Presence of Acid-Sensitive Residues (e.g., Trp, Met)? start->sensitive_residues on_resin_mod Need for On-Resin Side-Chain Modification? sensitive_residues->on_resin_mod No fmoc_tbu Prefer Fmoc/tBu Strategy (e.g., Fmoc-Glu(OtBu)-OH) sensitive_residues->fmoc_tbu Yes boc_bzl Consider Boc/Bzl Strategy (e.g., Boc-Glu(OBzl)-OH) on_resin_mod->boc_bzl No fmoc_allyl Use Orthogonal Protection (e.g., Fmoc-Glu(OAll)-OH) on_resin_mod->fmoc_allyl Yes

Caption: Decision tree for selecting a glutamic acid protecting group strategy.

The Strategic Selection of Glutamic Acid Derivatives in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups for trifunctional amino acids like glutamic acid is a critical decision that profoundly impacts the efficiency, purity, and overall cost of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using Z-Glu-OBzl compared to its more common alternatives, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH, in solid-phase peptide synthesis (SPPS).

The selection of an appropriate protected glutamic acid derivative is intrinsically linked to the overarching synthetic strategy—primarily the choice between Boc/Bzl and Fmoc/tBu chemistries. Each approach presents a unique set of advantages and disadvantages related to cost, reaction conditions, and potential side reactions.

Executive Summary: A Tale of Three Protecting Schemes

The use of This compound is characteristic of the more traditional Boc/Bzl strategy in peptide synthesis. This approach involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for semi-permanent side-chain protection. While often more cost-effective in terms of the raw price of the amino acid derivative, this strategy necessitates the use of hazardous reagents like hydrofluoric acid (HF) for final cleavage, which requires specialized equipment and handling procedures.

In contrast, Fmoc-Glu(OtBu)-OH is the standard choice for the widely adopted Fmoc/tBu strategy. This methodology utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The key advantage of this orthogonal protection scheme is the milder conditions required for both deprotection and final cleavage, enhancing the compatibility with sensitive peptide sequences and simplifying the overall workflow.

Boc-Glu(OBzl)-OH represents a hybrid scenario, where the Nα-Boc group is paired with a benzyl ester for side-chain protection. This is also employed within the Boc/Bzl strategy and shares similar characteristics with the use of this compound.

Cost Comparison of Protected Glutamic Acid Derivatives

The initial cost of the protected amino acid is a significant factor in the overall cost-benefit analysis. The following table provides an estimated price range for this compound and its common alternatives. It is important to note that prices can vary significantly between suppliers and are subject to change based on purity and bulk ordering.

DerivativeSynthesis StrategyTypical Price Range (per gram)
This compoundBoc/Bzl$3 - $10
Fmoc-Glu(OtBu)-OHFmoc/tBu$10 - $50
Boc-Glu(OBzl)-OHBoc/Bzl$5 - $20

Performance and Efficiency: A Comparative Analysis

While direct, head-to-head comparative studies with quantitative yield and purity data for these specific glutamic acid derivatives in a standardized peptide synthesis are not extensively available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be made based on the well-established principles of each synthetic strategy.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)Boc-Glu(OBzl)-OH (Boc/Bzl Strategy)
Typical Yield Generally high with optimized protocols, though can be sequence-dependent.Generally high (>95% per coupling step) in standard Fmoc-SPPS.Similar to this compound, with high yields achievable under optimized conditions.
Purity Profile High purity is achievable, but the harsh final cleavage with HF can lead to side products.High purity is often more readily achieved due to milder deprotection and cleavage conditions.Similar to this compound, with final purity dependent on the efficiency of the harsh cleavage step.
Key Advantages Lower raw material cost; established protocols for Boc-SPPS.Orthogonal protection scheme; milder reaction conditions; compatibility with a wider range of functionalities.Relatively low cost; well-established in Boc-SPPS.
Primary Disadvantages Requires strong, hazardous acids (HF) for final cleavage; not orthogonal.Higher raw material cost.Requires strong, hazardous acids (HF) for final cleavage; not orthogonal.
Common Side Reactions Pyroglutamate formation, transesterification.[1]Pyroglutamate formation, aspartimide formation (if Asp is present).Pyroglutamate formation, transesterification.[1]

Experimental Protocols: A Generalized Approach

The following sections outline generalized experimental protocols for the incorporation of glutamic acid derivatives using both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow (for this compound and Boc-Glu(OBzl)-OH)

This protocol outlines the key steps for incorporating this compound or Boc-Glu(OBzl)-OH into a growing peptide chain on a solid support.

Boc_SPPS_Workflow Resin Resin Swelling in DCM Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of Boc-Glu(OBzl)-OH or this compound (e.g., DCC/HOBt) Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage and Side-Chain Deprotection (HF) Washing->Final_Cleavage Final Step

Boc/Bzl SPPS Workflow

Detailed Steps:

  • Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in dichloromethane (DCM).

  • Nα-Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).

  • Coupling: The protected glutamic acid derivative (Boc-Glu(OBzl)-OH or this compound) is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole - DCC/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DCM and DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of glutamic acid) are removed simultaneously using a strong acid like hydrogen fluoride (HF).

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow (for Fmoc-Glu(OtBu)-OH)

This protocol outlines the key steps for incorporating Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.

Fmoc_SPPS_Workflow Resin Resin Swelling in DMF Deprotection Nα-Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Washing_Deprotection Washing (DMF) Deprotection->Washing_Deprotection Coupling Coupling of Fmoc-Glu(OtBu)-OH (e.g., HBTU/DIEA) Washing_Deprotection->Coupling Washing_Coupling Washing (DMF) Coupling->Washing_Coupling Washing_Coupling->Deprotection Next Cycle Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) Washing_Coupling->Final_Cleavage Final Step

Fmoc/tBu SPPS Workflow

Detailed Steps:

  • Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swollen in DMF.

  • Nα-Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is washed with DMF to remove piperidine and the cleaved Fmoc group.

  • Coupling: The protected glutamic acid derivative (Fmoc-Glu(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU/DIEA) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester of glutamic acid) are removed simultaneously using a TFA-based cleavage cocktail.

Strategic Considerations and Recommendations

The choice between this compound and its alternatives is a strategic decision that should be made based on several factors:

  • Overall Synthetic Strategy: The primary determinant is the choice between Boc/Bzl and Fmoc/tBu chemistry. This compound and Boc-Glu(OBzl)-OH are only suitable for the Boc/Bzl strategy, while Fmoc-Glu(OtBu)-OH is the standard for the Fmoc/tBu approach.

  • Peptide Sensitivity: For peptides containing acid-sensitive residues or modifications, the milder conditions of the Fmoc/tBu strategy, and therefore the use of Fmoc-Glu(OtBu)-OH, are highly recommended.[2]

  • Cost and Scale: For large-scale synthesis of robust peptides where the initial cost of raw materials is a primary driver, the Boc/Bzl strategy with the less expensive this compound or Boc-Glu(OBzl)-OH may be considered. However, the costs associated with the specialized equipment and handling of hazardous reagents for the final cleavage must be factored into the overall cost-benefit analysis.

  • Orthogonality and Side-Chain Modification: The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side chains for on-resin modifications, which is not readily achievable with the Boc/Bzl strategy.[3] If side-chain modifications of glutamic acid or other residues are planned, Fmoc-Glu(OtBu)-OH is the superior choice.

Conclusion

Ultimately, the optimal choice depends on a careful evaluation of the specific peptide sequence, the desired scale of synthesis, the available laboratory infrastructure, and the overall project budget.

References

Scaling Peptide Synthesis: A Comparative Guide to Z-Glu-OBzl and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the scalability of peptide synthesis is a critical factor in the journey from laboratory discovery to therapeutic application. The choice of protecting groups for reactive amino acid side chains, such as the γ-carboxyl group of glutamic acid, plays a pivotal role in the efficiency, purity, and cost-effectiveness of large-scale peptide production. This guide provides an objective comparison of peptide synthesis scalability using Nα-Z-L-Glutamic acid γ-benzyl ester (Z-Glu-OBzl) and its common alternatives, supported by experimental data and detailed protocols.

The selection of a glutamic acid derivative is intrinsically linked to the overarching peptide synthesis strategy, primarily Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS). Within SPPS, the two dominant approaches are the Boc/Bzl and Fmoc/tBu strategies. This compound is a cornerstone of traditional LPPS and the Boc/Bzl strategy in SPPS, where the benzyl ester (OBzl) protects the side chain. In contrast, the Fmoc/tBu strategy employs Fmoc-Glu(OtBu)-OH, utilizing an acid-labile tert-butyl ester for side-chain protection.

Performance Comparison at Scale

The choice between this compound (as part of a Boc/Bzl strategy) and Fmoc-Glu(OtBu)-OH (in an Fmoc/tBu strategy) involves a trade-off between raw material costs, process robustness, and the chemical nature of the target peptide. While specific quantitative data from head-to-head industrial-scale syntheses are often proprietary, the following tables summarize the expected performance based on the chemical properties of each strategy and publicly available information.

Table 1: Quantitative Comparison of Glutamic Acid Protecting Groups in Large-Scale SPPS

ParameterBoc-Glu(OBzl)-OH (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Typical Crude Purity 80-90%85-95%Purity is sequence-dependent. Fmoc/tBu can offer higher purity for complex peptides due to milder deprotection steps.
Typical Overall Yield 60-80%65-85%Yield is highly dependent on the peptide sequence and length.[1]
Per-Cycle Coupling Time 1-2 hours1-2 hoursMicrowave-assisted synthesis can significantly reduce coupling times for both strategies.
Relative Raw Material Cost LowerHigherBoc-protected amino acids are generally less expensive than Fmoc-protected counterparts.[]
Solvent Consumption HighHighBoth strategies require significant solvent usage, a key factor in large-scale cost and environmental impact.[3]
Scalability Well-established for large scaleHighly scalable and amenable to automation.[][4]The need for specialized equipment for HF cleavage in the Boc/Bzl strategy can be a scalability concern.[1]

Table 2: Qualitative Comparison of Synthesis Strategies

FeatureBoc/Bzl Strategy (with Boc-Glu(OBzl)-OH)Fmoc/tBu Strategy (with Fmoc-Glu(OtBu)-OH)
Deprotection Chemistry Repetitive strong acid (TFA) for Nα-Boc removal.Mild base (piperidine) for Nα-Fmoc removal.
Final Cleavage Harsh, strong acid (HF or TFMSA).[1][5]Milder strong acid (TFA).
Side Reactions Acid-catalyzed side reactions. Pyroglutamate formation from N-terminal Glu.[6]Base-catalyzed side reactions (e.g., aspartimide formation).
Compatibility Good for hydrophobic and difficult sequences.[7]Preferred for peptides with acid-sensitive modifications.[]
Automation Amenable to automation.Highly amenable to automation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and scalable peptide synthesis. Below are representative protocols for the incorporation of glutamic acid using both Boc/Bzl and Fmoc/tBu strategies in SPPS.

Protocol 1: Incorporation of Boc-Glu(OBzl)-OH in Boc-SPPS

This protocol outlines a typical cycle for adding a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with the presence of DIEA (6 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS

This protocol outlines a typical cycle for adding an Fmoc-Glu(OtBu)-OH residue.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with the presence of DIEA (6 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

Signaling Pathways and Workflows

Visualizing the experimental workflows can aid in understanding the logical progression of each synthesis strategy.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling: Boc-Glu(OBzl)-OH + HBTU/HOBt/DIEA neutralization->coupling wash_dmf Wash (DMF) coupling->wash_dmf wash_dcm Wash (DCM) wash_dmf->wash_dcm next_cycle Next Cycle or Final Cleavage wash_dcm->next_cycle

Caption: Boc/Bzl SPPS Workflow for a single coupling cycle.

Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Coupling: Fmoc-Glu(OtBu)-OH + HBTU/HOBt/DIEA deprotection->coupling wash_dmf Wash (DMF) coupling->wash_dmf wash_dcm Wash (DCM) wash_dmf->wash_dcm next_cycle Next Cycle or Final Cleavage wash_dcm->next_cycle

Caption: Fmoc/tBu SPPS Workflow for a single coupling cycle.

Side Reactions and Mitigation

A critical aspect of scalability is the management of side reactions. When using Boc-Glu(OBzl)-OH, a notable side reaction is the formation of pyroglutamate from an N-terminal glutamic acid residue, which can occur during the acidic deprotection steps. This can be minimized by ensuring complete coupling and avoiding prolonged exposure to acidic conditions.

In the Fmoc/tBu strategy, while pyroglutamate formation is less common due to the basic deprotection conditions, aspartimide formation can be a significant issue for sequences containing aspartic acid. The choice of protecting group for adjacent amino acids and careful control of reaction conditions are crucial for mitigating this side reaction.[8]

Conclusion

The choice between this compound (typically as Boc-Glu(OBzl)-OH in SPPS) and Fmoc-Glu(OtBu)-OH for scalable peptide synthesis is not straightforward and depends on a multitude of factors.

  • The Boc/Bzl strategy, utilizing Boc-Glu(OBzl)-OH, offers the advantage of lower raw material costs and is a robust method for many peptide sequences. However, the requirement for harsh final cleavage conditions with HF necessitates specialized equipment and can be a limitation for acid-sensitive peptides.

  • The Fmoc/tBu strategy, with Fmoc-Glu(OtBu)-OH, has become the industry standard for many applications due to its milder deprotection conditions, which enhances compatibility with a wider range of peptide modifications and simplifies the final cleavage step.[] While the raw materials are generally more expensive, the potential for higher purity and yield, especially for complex peptides, can offset this cost at scale.[4]

Ultimately, the optimal choice will depend on a thorough analysis of the target peptide's sequence, the required scale of production, and a careful cost-benefit analysis of the entire manufacturing process. For drug development professionals, a pilot synthesis at a smaller scale is often a prudent step to identify potential challenges and optimize conditions before committing to a large-scale manufacturing campaign.

References

A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis: Z-Glu-OBzl vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful automated synthesis of peptides. This guide provides an objective comparison of the performance of the classically used Z-Glu-OBzl with its more modern counterparts, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH, in automated peptide synthesizers. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable glutamic acid derivative for your specific research needs.

The efficiency of peptide synthesis, particularly in automated solid-phase peptide synthesis (SPPS), is highly dependent on the choice of protecting groups for the amino acid monomers. Glutamic acid, with its reactive side-chain carboxyl group, requires robust protection to prevent side reactions and ensure high purity and yield of the final peptide. Historically, this compound (N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester) was a common choice within the Boc/Bzl protecting group strategy. However, with advancements in SPPS, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH have become the industry standards. This guide will delve into a detailed comparison of these three derivatives.

Performance Comparison of Glutamic Acid Derivatives in Automated SPPS

The performance of each glutamic acid derivative in automated peptide synthesis can be evaluated based on several key metrics, including coupling efficiency, final peptide purity, and susceptibility to side reactions.

Performance MetricThis compound (inferred for automated SPPS)Fmoc-Glu(OtBu)-OHBoc-Glu(OBzl)-OH
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protecting Group OBzl (Benzyl ester)OtBu (tert-Butyl ester)OBzl (Benzyl ester)
Typical Coupling Efficiency Generally lower; may require double coupling, especially in longer peptides.[1]High (>99%) with standard coupling reagents.[2]Generally high, but can be sequence-dependent.[3][1]
Crude Peptide Purity Moderate; potential for side products from harsh deprotection.High; milder deprotection conditions contribute to higher purity.[2]Moderate to high; dependent on peptide sequence and cleavage conditions.
Overall Yield Moderate; dependent on coupling efficiency and side reactions.High.[2]Moderate to high.
Deprotection Conditions Nα-Z group: Catalytic hydrogenation or strong acid (HBr/AcOH). Side-chain OBzl: Strong acid (HF).Nα-Fmoc group: Mild base (e.g., 20% piperidine in DMF). Side-chain OtBu: Moderate acid (TFA).Nα-Boc group: Moderate acid (TFA). Side-chain OBzl: Strong acid (HF).[4]
Key Side Reactions - Incomplete deprotection of the Z-group.- Side reactions during strong acid cleavage.- Aspartimide formation in sequences with adjacent Asp residues (not directly related to Glu).- Transesterification of the benzyl ester.[5]- Pyroglutamate formation from N-terminal Glu.[6]- Acylation of the γ-carboxylate by the activated carboxyl group of the incoming amino acid.
Compatibility with Automated Synthesizers Less common in modern automated synthesizers due to harsh deprotection conditions.Standard and fully compatible with modern automated synthesizers.Compatible with automated synthesizers designed for Boc-chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of these building blocks in your own research. Below are representative protocols for the use of each glutamic acid derivative in an automated peptide synthesizer.

Protocol 1: Automated Peptide Synthesis using Fmoc-Glu(OtBu)-OH

This protocol is typical for modern automated peptide synthesizers utilizing Fmoc/tBu chemistry.

  • Resin Swelling: The chosen solid support (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling: A solution of Fmoc-Glu(OtBu)-OH (typically 3-5 equivalents), a coupling agent (e.g., HBTU, HATU), and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF is added to the resin. The coupling reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes).

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Protocol 2: Automated Peptide Synthesis using Boc-Glu(OBzl)-OH

This protocol is representative of automated peptide synthesis using Boc/Bzl chemistry.

  • Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swelled in dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with a solution of 25-50% TFA in DCM.

  • Washing: The resin is washed with DCM to remove residual TFA.

  • Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% DIPEA in DMF.

  • Washing: The resin is washed with DMF.

  • Coupling: A solution of Boc-Glu(OBzl)-OH (typically 2-4 equivalents) and a coupling agent (e.g., DCC, HBTU) in a suitable solvent (e.g., DMF/DCM) is added to the resin.

  • Washing: The resin is washed with DMF and DCM.

  • Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain benzyl protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers.

Protocol 3: Inferred Protocol for Automated Peptide Synthesis using this compound

While not standard in modern automated synthesizers, a hypothetical protocol for this compound based on the principles of Boc/Bzl chemistry is outlined below. The primary challenge lies in the on-resin deprotection of the Z-group, which typically requires catalytic hydrogenation, a process not easily integrated into standard automated SPPS hardware. Therefore, Z-protected amino acids are more commonly used in solution-phase synthesis or for specific applications in solid-phase synthesis where the Z-group is removed post-synthesis.

  • Resin Swelling and Initial Amino Acid Coupling (Boc-protected): As per the Boc/Bzl strategy.

  • Incorporation of this compound: The coupling of this compound would follow a similar procedure to Boc-amino acids (Step 6 in Protocol 2).

  • Chain Elongation: Subsequent amino acids would be added using the standard Boc/Bzl cycle.

  • Final Cleavage and Deprotection: The peptide would be cleaved from the resin using HF. This step would also remove the benzyl side-chain protection of the glutamic acid. The N-terminal Z-group would then need to be removed in a separate step, typically by catalytic hydrogenation of the cleaved peptide in solution.

Visualizing the Synthesis Workflow and Protecting Group Strategies

To better understand the experimental workflows and the relationships between the different protecting group strategies, the following diagrams are provided.

Experimental_Workflow cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-Glu(OtBu)-OH) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Cycle Repeat Cycle Fmoc_Wash2->Fmoc_Cycle Fmoc_Cleavage Final Cleavage (TFA) Fmoc_Cycle->Fmoc_Cleavage Boc_Resin Resin Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Resin->Boc_Deprotection Boc_Wash1 DCM Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIPEA/DMF) Boc_Wash1->Boc_Neutralization Boc_Wash2 DMF Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-Glu(OBzl)-OH or this compound) Boc_Wash2->Boc_Coupling Boc_Wash3 DMF/DCM Wash Boc_Coupling->Boc_Wash3 Boc_Cycle Repeat Cycle Boc_Wash3->Boc_Cycle Boc_Cleavage Final Cleavage (HF) Boc_Cycle->Boc_Cleavage

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl strategies in automated peptide synthesis.

Protecting_Group_Logic cluster_derivatives cluster_deprotection Deprotection Conditions Protecting_Groups Glutamic Acid Derivative Nα-Protection Side-Chain Protection Z_Glu_OBzl This compound Z (Benzyloxycarbonyl) OBzl (Benzyl ester) Protecting_Groups->Z_Glu_OBzl Classic Fmoc_Glu_OtBu Fmoc-Glu(OtBu)-OH Fmoc (Fluorenylmethyloxycarbonyl) OtBu (tert-Butyl ester) Protecting_Groups->Fmoc_Glu_OtBu Modern (Orthogonal) Boc_Glu_OBzl Boc-Glu(OBzl)-OH Boc (tert-Butoxycarbonyl) OBzl (Benzyl ester) Protecting_Groups->Boc_Glu_OBzl Modern (Quasi-orthogonal) Z_Deprotection Z: Catalytic Hydrogenation / Strong Acid OBzl: Strong Acid (HF) Z_Glu_OBzl->Z_Deprotection Fmoc_Deprotection Fmoc: Mild Base (Piperidine) OtBu: Moderate Acid (TFA) Fmoc_Glu_OtBu->Fmoc_Deprotection Boc_Deprotection Boc: Moderate Acid (TFA) OBzl: Strong Acid (HF) Boc_Glu_OBzl->Boc_Deprotection

Caption: Logical relationship of protecting groups and their deprotection conditions.

Conclusion and Recommendations

The choice between this compound, Fmoc-Glu(OtBu)-OH, and Boc-Glu(OBzl)-OH for automated peptide synthesis hinges on the desired chemical strategy, the capabilities of the automated synthesizer, and the specific requirements of the target peptide.

  • This compound is largely considered a legacy reagent for automated solid-phase peptide synthesis due to the harsh and inconvenient conditions required for the removal of the Z-group. Its application is now primarily in solution-phase synthesis or for very specific synthetic strategies where its unique properties are advantageous.

  • Fmoc-Glu(OtBu)-OH represents the current gold standard for automated peptide synthesis. The mild, orthogonal deprotection scheme of the Fmoc/tBu strategy leads to higher purity and yield of the final peptide product and is compatible with a wide range of sensitive amino acids and modifications.[2] It is the recommended choice for most applications in modern automated peptide synthesizers.

  • Boc-Glu(OBzl)-OH remains a viable and effective option, particularly for sequences prone to aggregation, as the repetitive TFA treatment can help to disrupt secondary structures. However, the requirement for strong acid (HF) for final cleavage necessitates specialized equipment and can lead to side reactions if not performed with care.

References

A Comparative Guide to Peptide Synthesis: Z-Glu-OBzl vs. Alternative Glutamic Acid Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of glutamic acid into synthetic peptides is a frequent necessity. The choice of protecting groups for this trifunctional amino acid is critical, directly influencing the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of peptide synthesis using N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl) with alternative strategies, supported by experimental data and detailed protocols.

The use of this compound is a cornerstone of the classical Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and is also well-suited for traditional solution-phase peptide synthesis (LPPS). This approach will be compared primarily with the widely adopted Fmoc/tBu strategy, which utilizes Fmoc-Glu(OtBu)-OH.

Performance Comparison: Boc/Bzl (with this compound) vs. Fmoc/tBu Strategies

While direct, side-by-side quantitative comparisons for the synthesis of the exact same peptide using these different glutamic acid derivatives are not always available in literature, broader studies on multiple peptide syntheses can provide valuable insights into the general performance of these strategies.

A study involving the simultaneous synthesis of 50 different peptides found that the Boc/Bzl strategy, on average, resulted in a higher yield and purity of the crude peptide product compared to the Fmoc/tBu strategy under "average" conditions[1]. This suggests a certain robustness to the Boc/Bzl approach for routine peptide synthesis. However, it is widely acknowledged that the milder conditions of the Fmoc/tBu strategy are particularly advantageous for complex peptides or those containing sensitive modifications that might be compromised by the harsh acidic cleavage conditions of the Boc/Bzl method[2].

ParameterBoc/Bzl Strategy (utilizing this compound)Fmoc/tBu Strategy (utilizing Fmoc-Glu(OtBu)-OH)Key Considerations
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2][3]20-50% Piperidine in Dimethylformamide (DMF)[2][3]The base-mediated deprotection in the Fmoc strategy is milder than the repeated acidolysis in the Boc strategy.
Side-Chain Protection (Glu) Benzyl ester (OBzl)tert-Butyl ester (OtBu)OBzl is cleaved with strong acid (HF), while OtBu is cleaved with moderate acid (TFA).
Final Cleavage Anhydrous Hydrogen Fluoride (HF)[2][3]~95% Trifluoroacetic Acid (TFA)[2]HF is highly corrosive and requires specialized equipment, whereas TFA is less harsh.
Orthogonality No[2]Yes[2]The Fmoc/tBu strategy allows for selective deprotection of side chains while the peptide is still on the resin, which is advantageous for modifications.
Average Crude Peptide Yield 71%[1]60%[1]Under standardized conditions for multiple peptides, the Boc/Bzl strategy showed a higher average yield.
Average Crude Peptide Purity 70%[1]46% (T-bags) - 65% (cotton)[1]The Boc/Bzl strategy also demonstrated higher average purity in the same study.
Common Side Reactions Acid-catalyzed side reactions.Base-catalyzed side reactions (e.g., aspartimide formation).The choice of strategy can be influenced by the peptide sequence to minimize known side reactions.

Experimental Protocols

Solution-Phase Synthesis of Z-Glu(OBzl)-Ala-OBzl

This protocol describes the synthesis of a simple dipeptide in solution using this compound.

Materials:

  • Z-Glu(OBzl)-OH

  • H-Ala-OBzl·HCl (Alanine benzyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Neutralization of H-Ala-OBzl·HCl: In a round-bottom flask, dissolve H-Ala-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.0 equivalent) dropwise while stirring. Stir for 15 minutes at 0°C.

  • Activation of Z-Glu(OBzl)-OH: In a separate flask, dissolve Z-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C.

  • Add the neutralized alanine solution from step 1 to the activated glutamic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Z-Glu(OBzl)-Ala-OBzl can be purified by silica gel column chromatography.

Solid-Phase Synthesis of a Model Peptide using the Boc/Bzl Strategy

This protocol outlines the general steps for SPPS incorporating a Z-Glu(OBzl) residue.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-Glu(OBzl)-OH, which is equivalent to this compound in this context)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HATU)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash), drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Wash thoroughly with DCM or DMF.

  • Coupling:

    • Pre-activate the Boc-amino acid (including Boc-Glu(OBzl)-OH) (3-4 equivalents) with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Work-up: Evaporate the HF, and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflows

To better illustrate the experimental processes, the following diagrams outline the key stages in both solution-phase and solid-phase peptide synthesis.

Solution_Phase_Dipeptide_Synthesis cluster_glu Glutamic Acid Preparation cluster_ala Alanine Preparation Glu_start Z-Glu(OBzl)-OH Glu_activate Activation (DCC, HOBt) Glu_start->Glu_activate Coupling Coupling Reaction Glu_activate->Coupling Ala_start H-Ala-OBzl·HCl Ala_neutralize Neutralization (TEA) Ala_start->Ala_neutralize Ala_neutralize->Coupling Workup Work-up & Purification Coupling->Workup Final_Product Z-Glu(OBzl)-Ala-OBzl Workup->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Solid_Phase_Peptide_Synthesis_Boc Start Start with Resin-AA1 Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Couple next Boc-AA (e.g., Boc-Glu(OBzl)-OH) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Final_Cleavage Final Cleavage (Anhydrous HF) Wash3->Final_Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

References

Safety Operating Guide

A Guide to the Proper Disposal of Z-Glu-OBzl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester) are tasked with its proper disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Essential Safety and Handling Information

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety practices.[1][2] Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before handling any chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of dust formation, use a dust respirator.

  • Body Protection: Wear a lab coat.

Handling and Storage:

  • Avoid generating dust.

  • Keep away from heat and sources of ignition.[1][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

This compound Properties Relevant to Disposal

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe disposal. The following table summarizes key data points.

PropertyValue
Chemical Formula C20H21NO6
Molecular Weight 371.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.
Hazards Not classified as hazardous.[1][2] No known physical or health hazards.[1][3]
Decomposition Hazardous decomposition products include carbon and nitrogen oxides.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[1] The following protocol provides a general procedure that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • Characterize the waste: Is it pure, unused this compound, or is it a contaminated material (e.g., paper towels, gloves)?

    • Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Select a suitable container: Use a clean, dry, and chemically compatible container with a secure lid. For solid waste, a wide-mouth plastic or glass container is appropriate.

    • Label the container clearly: The label should include:

      • The full chemical name: "this compound" or "N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester".

      • The quantity of waste.

      • The date of accumulation.

      • The hazard class (in this case, "Non-hazardous solid chemical waste").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Follow their specific procedures for scheduling a pickup.

Decision-Making Flowchart for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) characterize Characterize Waste (Pure solid or contaminated material?) start->characterize containerize Select & Label Appropriate Waste Container characterize->containerize accumulate Store in Designated Satellite Accumulation Area containerize->accumulate request Submit Waste Pickup Request to EHS accumulate->request disposal EHS Collects for Proper Disposal request->disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Z-Glu-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid α-benzyl ester). The following procedures and data are intended to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₀H₂₁NO₆[1]
Molecular Weight 371.4 g/mol [1][2]
Appearance White solid/powder[3]
Melting Point 162 - 167 °C[4]
Storage Temperature 2-8°C[5]
Solubility No data available[6]
Flash Point No data available[6]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure risk. The recommended PPE includes:

  • Eye Protection : Wear chemical safety goggles or glasses.[6]

  • Hand Protection : Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling solid chemicals.[6][7] Regularly inspect gloves for any signs of degradation or puncture.

  • Skin and Body Protection : A standard laboratory coat should be worn.[6] For large quantities or when generating dust, consider additional protection such as coveralls.

  • Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved N95 (US) or equivalent respirator should be used.[5]

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Engineering Controls : Handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when working with powders or generating dust.

  • Avoiding Ignition Sources : Keep the compound away from heat, sparks, and open flames as a precautionary measure.[6]

  • Preventing Dust Formation : Handle the solid material carefully to avoid generating dust.[6] Do not breathe dust.[8]

  • Personal Hygiene : Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Recommended storage temperature is between 2-8°C.[5]

Spill Management:

  • Small Spills : Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[6]

  • Large Spills : Use a shovel to collect the material and place it into a convenient, labeled waste disposal container.[6] Avoid generating dust during cleanup.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[6] Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust generation - Keep away from ignition sources prep->handling storage Storage - Tightly sealed container - 2-8°C handling->storage If not all material is used spill Spill Response - Isolate area - Use appropriate tools for cleanup handling->spill In case of a spill end_op End of Operation - Decontaminate work area - Remove and dispose of PPE handling->end_op disposal Disposal - Follow local regulations - Use licensed waste disposal service spill->disposal end_op->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Glu-OBzl
Reactant of Route 2
Reactant of Route 2
Z-Glu-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.